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  • Product: 1-Chloro-2-(chloromethoxy)benzene
  • CAS: 58171-26-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-(chloromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-2-(chloromethoxy)benzene is a halogenated aromatic ether with potential applications as an intermediate in the synthesis of novel phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-(chloromethoxy)benzene is a halogenated aromatic ether with potential applications as an intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. A thorough understanding of its physical properties is fundamental for its effective handling, reaction optimization, and for predicting its behavior in various experimental and industrial settings. This guide provides a comprehensive overview of the known and predicted physical characteristics of 1-Chloro-2-(chloromethoxy)benzene, alongside detailed, field-proven methodologies for their experimental determination. While specific experimental data for this compound is not widely available in public literature, this guide establishes a framework for its characterization based on established scientific principles and standardized protocols.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to ascertain its molecular identity. For 1-Chloro-2-(chloromethoxy)benzene, this is established through its unique CAS Registry Number, molecular formula, and molecular weight.

IdentifierValueSource
CAS Number 58171-26-9[1][2]
Molecular Formula C₇H₆Cl₂O[1][2]
Molecular Weight 177.03 g/mol [1]
Canonical SMILES ClCOC1=C(Cl)C=CC=C1[2]
InChI Key OZSYCBNWWCXXJO-UHFFFAOYSA-N[2]

The structural formula of 1-Chloro-2-(chloromethoxy)benzene, presented below, reveals a benzene ring substituted with a chlorine atom and a chloromethoxy group at adjacent positions. This structure dictates its chemical reactivity and physical behavior.

Core Physical Properties: A Lack of Experimental Data and the Path Forward

A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined physical property data for 1-Chloro-2-(chloromethoxy)benzene. This section, therefore, outlines the significance of these properties and provides robust, standardized protocols for their determination. This approach ensures that researchers can generate reliable and reproducible data in their own laboratories.

Boiling Point: A Measure of Volatility

The boiling point is a critical parameter that informs purification strategies, particularly distillation, and provides an indication of a substance's volatility.

Causality Behind Experimental Choice: For an organic liquid, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a classic and reliable micro-method for determining the boiling point of a small sample, making it ideal for research-scale quantities. For larger quantities, distillation provides a more accurate measure under controlled pressure.

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

This protocol is a self-validating system as the observation of a continuous stream of bubbles and the subsequent liquid rise into the capillary provides a clear and reproducible endpoint.

  • Sample Preparation: A small amount of 1-Chloro-2-(chloromethoxy)benzene is placed in a small-diameter test tube (a fusion tube).

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, the air trapped in the capillary tube will expand and slowly exit as bubbles. The heating rate should be controlled to approximately 1-2°C per minute as the expected boiling point is approached.

  • Endpoint Determination: When a continuous and rapid stream of bubbles emerges from the capillary tube, the heating is discontinued. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.[3]

  • Barometric Pressure: It is crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Melting Point: An Indicator of Purity

For compounds that are solid at room temperature, the melting point is a key indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Causality Behind Experimental Choice: The capillary method is a widely accepted and straightforward technique for melting point determination. It requires a minimal amount of sample and provides a clear visual indication of the melting range.

Experimental Protocol: Melting Point Determination by the Capillary Method

This protocol is self-validating as the visual transition from a solid to a liquid provides a definitive endpoint. The sharpness of the melting range serves as an internal check on the purity of the sample.

  • Sample Preparation: A small amount of the solid compound is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the bottom.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) with a fresh sample.

  • Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is the end of the range.[4][5][6]

Density: A Fundamental Physical Constant

Density is an intrinsic property that can be used for substance identification and to calculate mass from a known volume.

Causality Behind Experimental Choice: The oscillating U-tube digital density meter, as described in ASTM D4052, is a modern and highly accurate method for determining the density of liquids.[7] This technique requires a small sample volume and provides rapid, precise measurements.

Experimental Protocol: Density Determination using a Digital Density Meter (ASTM D4052)

This method is self-validating through regular calibration with certified reference standards (e.g., pure water and air).

  • Instrument Calibration: The digital density meter is calibrated according to the manufacturer's instructions using dry air and deionized water at a known temperature.

  • Sample Introduction: A small volume (typically 0.7 mL) of 1-Chloro-2-(chloromethoxy)benzene is injected into the oscillating sample tube, ensuring no air bubbles are present.

  • Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired temperature, controlled by the instrument.

  • Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample and calculates the density.[7][8]

Solubility and Partition Coefficient: Predicting Environmental and Biological Behavior

While quantitative solubility data is unavailable, the structure of 1-Chloro-2-(chloromethoxy)benzene, with its chlorinated benzene ring, suggests it is likely to have low solubility in water and be soluble in common organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons.

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, providing an indication of a compound's lipophilicity and its potential for membrane permeability. A computed XLogP3-AA value of 175.98 is available, though this appears to be an anomaly and likely incorrect.[2] A more reasonable estimated LogP would be in the range of 3-4, based on similar structures.

Safety and Handling: An Essential Prerequisite

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Visualizing Interrelationships of Physical Properties

The following diagram illustrates the logical flow for the characterization of the physical properties of a novel compound like 1-Chloro-2-(chloromethoxy)benzene.

G cluster_0 Primary Characterization cluster_1 Fundamental Physical Properties cluster_2 Predictive Properties cluster_3 Experimental Determination A Molecular Identity (CAS, Formula, MW) B Boiling Point (Volatility) A->B Dictates C Melting Point (Purity) A->C Dictates D Density (Intrinsic Property) A->D Dictates E Solubility (Solvent Compatibility) A->E Dictates F LogP (Lipophilicity) A->F Dictates G Thiele Tube / Distillation B->G Determined by H Capillary Method C->H Determined by I Digital Density Meter D->I Determined by

Caption: Logical workflow for the physical property characterization of 1-Chloro-2-(chloromethoxy)benzene.

Conclusion

1-Chloro-2-(chloromethoxy)benzene represents a compound with potential for further investigation in various scientific fields. While a comprehensive set of experimentally determined physical properties is not yet available, this guide provides the necessary framework for its characterization. By following the detailed, standardized protocols outlined herein, researchers can generate reliable data, ensuring both scientific integrity and the safe handling of this compound. The synthesis and further study of 1-Chloro-2-(chloromethoxy)benzene will undoubtedly contribute to a more complete understanding of its physical and chemical nature, paving the way for its potential applications.

References

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • ASTM International. ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

  • SSERC. Melting point determination. [Link]

  • Westlab. Measuring the Melting Point. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • ANSI Webstore. ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

Sources

Exploratory

Whitepaper: 1-Chloro-2-(chloromethoxy)benzene – Structural Dynamics, Synthesis Protocols, and Applications

Executive Summary As drug discovery and agrochemical development pivot toward highly specific, metabolically stable molecular architectures, the demand for precision building blocks has intensified. 1-Chloro-2-(chloromet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development pivot toward highly specific, metabolically stable molecular architectures, the demand for precision building blocks has intensified. 1-Chloro-2-(chloromethoxy)benzene (IUPAC name), commonly referred to as chloromethyl 2-chlorophenyl ether, serves as a critical bifunctional intermediate. Acting simultaneously as a stable aryl ether and a highly reactive alkylating agent, this compound enables the seamless introduction of the 2-chlorophenoxymethyl pharmacophore into complex molecules.

This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthesis protocol, and explores the mechanistic causality behind its reactivity, designed specifically for researchers and process chemists in advanced molecular development.

Structural & Physicochemical Profiling

The utility of 1-chloro-2-(chloromethoxy)benzene stems from its unique structural dichotomy. The alpha-chloro ether moiety is highly electrophilic, primed for nucleophilic attack. Conversely, the 2-chloro substitution on the benzene ring serves a dual purpose: it provides steric shielding to the ether oxygen, and its inductive electron-withdrawing effect lowers the electron density of the ether linkage, thereby increasing its stability against premature hydrolysis compared to unsubstituted analogs.

Table 1: Physicochemical and Structural Properties

Property Value
IUPAC Name 1-chloro-2-(chloromethoxy)benzene
CAS Registry Number 58171-26-9[1]
Molecular Formula C₇H₆Cl₂O[2]
Molecular Weight 177.02 g/mol [1]
Topological Polar Surface Area (TPSA) 9.2 Ų[1]
LogP (XLogP3-AA) 3.4[2]

| SMILES | ClCOC1=C(Cl)C=CC=C1[1] |

Data sourced from and .

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of alpha-chloro ethers requires stringent control over reaction kinetics to prevent over-alkylation. The most robust method for synthesizing 1-chloro-2-(chloromethoxy)benzene is the selective O-alkylation of 2-chlorophenol using bromochloromethane.

SynthesisWorkflow A 2-Chlorophenol + K2CO3 (DMF Solvent) B Deprotonation (Phenoxide Formation) A->B C Addition of CH2BrCl (5.0 eq Excess at 0°C) B->C D Selective O-Alkylation (SN2 Displacement of Br) C->D E 1-Chloro-2-(chloromethoxy)benzene (Target Product) D->E Main Pathway F Bis(2-chlorophenoxy)methane (Minimized Byproduct) D->F Side Reaction

Fig 1: Synthesis workflow of 1-chloro-2-(chloromethoxy)benzene emphasizing selective O-alkylation.

Step-by-Step Methodology
  • Phenoxide Generation: Dissolve 2-chlorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature.

  • Controlled Alkylation: Cool the reaction mixture to 0°C. Add bromochloromethane (CH₂BrCl, 5.0 eq) dropwise over 1 hour. Maintain the temperature at 0°C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via GC-MS.

  • Workup: Quench the reaction with ice-cold water and extract with Methyl tert-butyl ether (MTBE). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product via fractional vacuum distillation to isolate the pure chloromethyl ether.

Causality & Self-Validation
  • Causality of Reagent Selection: Bromochloromethane is selected over dichloromethane due to the differential polarizability and lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows the phenoxide to selectively displace the bromide ion via an Sₙ2 mechanism, leaving the chloride intact for downstream applications. The 5.0 eq excess of CH₂BrCl ensures pseudo-first-order kinetics, statistically suppressing the secondary attack that would form the bis(2-chlorophenoxy)methane byproduct.

  • Self-Validating Checkpoint: The protocol is inherently self-validating. The GC-MS IPC must indicate >95% consumption of 2-chlorophenol with a product-to-byproduct ratio exceeding 50:1. Post-distillation, the system is validated via ¹H NMR (CDCl₃); the appearance of a distinct, sharp singlet at ~5.8 ppm (corresponding to the -O-CH₂-Cl protons) confirms the structural integrity of the synthesized alpha-chloro ether.

Mechanistic Pathways & Reactivity

The profound utility of 1-chloro-2-(chloromethoxy)benzene in organic synthesis lies in the hyper-reactivity of the chloromethyl group. As documented in studies investigating nucleophilic substitution mechanisms of halogenated compounds[3], alpha-chloro ethers undergo substitution at rates significantly higher than standard alkyl chlorides.

This is driven by the anomeric-like effect (anchimeric assistance). The lone pair electrons on the adjacent ether oxygen can stabilize the developing positive charge on the carbon atom during the transition state. Depending on the solvent polarity and the nature of the nucleophile, the reaction can proceed via a direct Sₙ2 pathway or an Sₙ1-like pathway involving a highly reactive, resonance-stabilized oxocarbenium ion.

Fig 2: Dual mechanistic pathway (SN1-like vs SN2) for the nucleophilic substitution of the haloether.

Applications in Advanced Therapeutics and Agrochemicals

The ability to efficiently append the 2-chlorophenoxymethyl group makes this compound invaluable across multiple life-science domains:

  • Agrochemical Development: In the formulation of advanced crop protection agents, 1-chloro-2-(chloromethoxy)benzene is utilized to synthesize biologically active amidonitrile compounds. According to Syngenta's patent (WO2007017088A1), derivatives synthesized from this building block exhibit an unusually long duration of action against parasitic mites (e.g., Tetranychidae)[4]. The 2-chlorophenyl moiety imparts enhanced lipophilicity and metabolic resistance, preventing rapid enzymatic degradation in the target pest.

  • Pharmaceutical Intermediates: In drug development, the compound is employed to construct complex pharmacophores. For instance, SmithKline Beecham Corporation (WO2009016216A1) highlights the use of CAS 58171-26-9 in synthesizing novel therapeutic compounds[5]. The ether linkage acts as a flexible hydrogen-bond acceptor, while the ortho-chloro substitution forces the aromatic ring out of coplanarity, a conformational restriction often required for tight binding in specific protein active sites.

Safety & Handling Framework

As an alpha-chloro ether, 1-chloro-2-(chloromethoxy)benzene is a potent alkylating agent. It must be handled with the same rigorous safety protocols applied to known carcinogens like chloromethyl methyl ether (MOMCl).

  • Hydrolytic Instability: The compound is sensitive to moisture. Hydrolysis yields 2-chlorophenol, formaldehyde, and hydrochloric acid. It must be stored under an inert atmosphere (Argon/N₂) at 2–8°C.

  • PPE & Engineering Controls: All manipulations must be performed inside a Class II fume hood or glovebox using double nitrile gloves, as the compound can cause severe skin burns and respiratory irritation[3].

References

  • Molaid. "1-氯-2-(氯甲氧基)苯 | 58171-26-9." Molaid Chemical Database. URL:[Link]

  • Syngenta Participations AG. "Amidonitrile compounds." World Intellectual Property Organization, WO2007017088A1, 2007.
  • SmithKline Beecham Corporation. "Novel Compounds." World Intellectual Property Organization, WO2009016216A1, 2009.

Sources

Foundational

1-Chloro-2-(chloromethoxy)benzene: Comprehensive Safety, Toxicity, and Handling Precautions

Executive Summary 1-Chloro-2-(chloromethoxy)benzene (CAS: 58171-26-9) is a highly reactive aryl chloromethyl ether utilized primarily as an intermediate in advanced organic synthesis and drug development[1]. While its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-2-(chloromethoxy)benzene (CAS: 58171-26-9) is a highly reactive aryl chloromethyl ether utilized primarily as an intermediate in advanced organic synthesis and drug development[1]. While its structural lipophilicity differentiates it slightly from volatile aliphatic analogues like bis(chloromethyl) ether (BCME) or chloromethyl methyl ether (CMME), it shares the same highly electrophilic chloromethoxy functional group. This whitepaper provides researchers and safety professionals with a rigorous, mechanistic understanding of its toxicity—specifically its potent alkylating potential and rapid hydrolysis into formaldehyde and hydrogen chloride—alongside self-validating handling protocols designed to ensure absolute laboratory safety.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of 1-Chloro-2-(chloromethoxy)benzene is the first step in predicting its behavior in ambient and controlled environments. The presence of the ortho-chloro substituent on the aromatic ring increases the compound's lipophilicity and boiling point relative to simple aliphatic chloromethyl ethers, yet the C-Cl bond of the methoxy group remains highly labile.

Table 1: Physicochemical Properties of 1-Chloro-2-(chloromethoxy)benzene

PropertyValueCausality / Safety Implication
Chemical Formula C₇H₆Cl₂OContains two distinct halogens; the aliphatic chlorine is highly reactive, while the aromatic chlorine is relatively inert[1].
Molecular Weight 177.03 g/mol Heavier than ambient air; vapors will settle in the lower sections of fume hoods if not properly ventilated[1].
CAS Registry Number 58171-26-9Essential for exact SDS tracking and inventory management[1].
Topological Polar Surface Area 9.2 ŲHighly lipophilic, facilitating rapid absorption through dermal layers and cellular membranes[1].
Hydrolytic Stability Extremely LowRapidly decomposes in the presence of atmospheric moisture to yield toxic and corrosive byproducts[2].

Mechanistic Toxicology & Health Hazards

The hazard profile of 1-Chloro-2-(chloromethoxy)benzene is driven by two distinct but intersecting chemical pathways: hydrolytic degradation and direct electrophilic alkylation .

Hydrolysis Dynamics & Reactive Intermediates

Chloromethyl ethers are notoriously unstable in the presence of water. Upon contact with ambient humidity, mucous membranes, or aqueous biological fluids, the chloromethoxy group undergoes rapid nucleophilic substitution by water. This hydrolysis yields three primary byproducts:

  • Formaldehyde (HCHO): A known human carcinogen and potent protein cross-linking agent[2].

  • Hydrogen Chloride (HCl): A highly corrosive gas that causes immediate tissue necrosis, severe respiratory irritation, and pulmonary edema[2].

  • 2-Chlorophenol: A toxic aromatic compound that further exacerbates dermal and systemic toxicity.

Alkylating Potential & Genotoxicity

Beyond hydrolysis, the intact chloromethyl ether acts as a potent, direct-acting bifunctional alkylating agent. The highly electrophilic carbocation intermediate formed by the dissociation of the aliphatic chloride readily attacks electron-rich nucleophiles within the cell[3].

Mechanistically, the most critical target is genomic DNA. Chloromethyl ethers specifically alkylate the O⁶ position of guanine , forming stable DNA adducts[4]. If not rapidly repaired by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), this adduct causes mispairing during DNA replication, leading to GC AT transition mutations[4]. This specific mutagenic pathway is the primary driver behind the severe carcinogenic potential (e.g., oat cell carcinoma of the lung) associated with the chloromethyl ether class[5].

ToxicityPathway A 1-Chloro-2-(chloromethoxy)benzene (Aryl Chloromethyl Ether) C Hydrolysis Reaction A->C G DNA Alkylation (O6-Guanine Adducts) A->G Direct Alkylation B Moisture / H2O B->C D Formaldehyde (HCHO) C->D E Hydrogen Chloride (HCl) C->E F 2-Chlorophenol C->F D->G Crosslinking I Tissue Necrosis / Pulmonary Edema E->I F->I H Mutagenesis / Carcinogenesis G->H

Figure 1: Mechanistic pathways of 1-Chloro-2-(chloromethoxy)benzene toxicity and hydrolysis.

Experimental Handling & Storage Protocols

Due to its dual hazard profile (corrosive hydrolysis and carcinogenic alkylation), handling 1-Chloro-2-(chloromethoxy)benzene requires rigorous environmental controls. The following methodologies are designed as self-validating systems —where the success and safety of each step can be empirically verified before proceeding.

Environmental Controls & PPE
  • Atmosphere: Must be handled exclusively in a strictly anhydrous environment (Glovebox or Schlenk line) utilizing Ultra-High Purity (UHP) Argon or Nitrogen.

  • PPE: Heavy-duty nitrile or butyl rubber gloves (double-gloved), a fitted chemical respirator (if outside a glovebox), and a fully enclosed face shield.

Step-by-Step Self-Validating Handling Workflow

Step 1: System Purging & Drying

  • Action: Flame-dry all glassware under a vacuum of < 0.1 Torr, followed by three backfill cycles with UHP Argon.

  • Validation: Insert a moisture indicator (e.g., a small crystal of anhydrous cobalt(II) chloride) into the reaction vessel. It must remain deep blue; a shift to pink indicates residual moisture, requiring re-drying.

Step 2: Syringe Preparation & Transfer

  • Action: Equip a gas-tight glass syringe with a stainless-steel needle. Flush the syringe with Argon three times. Draw the required volume of 1-Chloro-2-(chloromethoxy)benzene slowly to prevent cavitation.

  • Validation: Before transferring the main reagent, draw a 0.1 mL test volume of a fuming moisture-sensitive surrogate (like dilute titanium tetrachloride) into the syringe. The absence of white fumes (TiO₂) confirms the syringe is truly anhydrous.

Step 3: Reaction Execution

  • Action: Introduce the reagent dropwise to the reaction mixture at sub-ambient temperatures (typically < 0°C) to control the exothermic nature of alkylation reactions.

  • Validation: Monitor the internal temperature via a thermocouple. A controlled, steady temperature profile validates that the reaction is proceeding without runaway exothermic degradation.

HandlingWorkflow S1 Storage (Inert Gas, < 4°C) S2 Preparation (Fume Hood / Glovebox) S1->S2 S3 Transfer (Schlenk / Syringe) S2->S3 S4 Reaction (Anhydrous Conditions) S3->S4 S5 Quench / Decon (Alkaline Amine Solution) S4->S5 W1 Hazard: Moisture Exposure W1->S3 W2 Hazard: Vapor Release W2->S4

Figure 2: Step-by-step safe handling workflow for reactive chloromethyl ethers.

Spill Response & Decontamination

In the event of a spill or upon completion of the reaction, residual chloromethyl ether must be actively destroyed. Passive evaporation is strictly prohibited due to inhalation hazards.

Neutralization Protocol:

  • Containment: Cover the spill immediately with an inert, dry absorbent material (e.g., diatomaceous earth or dry sand).

  • Quenching: Flood the absorbed material or the reaction flask with a basic amine solution (e.g., 5-10% ethanolamine or concentrated aqueous ammonia). The amine acts as a strong nucleophile, rapidly displacing the chloride to form a stable, non-volatile, and non-alkylating intermediate, while the basicity neutralizes the generated HCl.

  • Validation: Test the pH of the quenching mixture using universal indicator paper. A stable basic pH (>9) maintained over 30 minutes confirms that all generated HCl has been neutralized and the chloromethyl ether has been fully consumed.

References

  • "BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER", Chemical Agents and Related Occupations - NCBI Bookshelf, International Agency for Research on Cancer (IARC). URL:[Link][2]

  • Bernucci I, Turrini D, Landi MT. "Bis-chloromethyl ether and carcinogenesis of alkylating agents", Medicina del Lavoro, 1997 Sep-Oct;88(5):347-55. URL:[Link][4]

  • "Toxicological Profile for Bis(Chloromethyl)Ether (BCME)", NCBI Bookshelf, Agency for Toxic Substances and Disease Registry (ATSDR). URL:[Link][3]

  • "Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens", NCBI Bookshelf, National Toxicology Program. URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Free-Radical α-Chlorination of 2-Chlorotoluene

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Process Focus: Synthesis of 2-chlorobenzyl chloride via photochemical and chemical free-radical initiation. Executive Overview...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Process Focus: Synthesis of 2-chlorobenzyl chloride via photochemical and chemical free-radical initiation.

Executive Overview

2-Chlorobenzyl chloride (2-chloro-1-phenylethyl chloride) is a highly reactive, versatile intermediate essential for synthesizing antiviral agents, analgesics, and complex agrochemicals 1. Because the benzylic carbon is highly susceptible to radical abstraction, the synthesis is most efficiently achieved via the direct α-chlorination of 2-chlorotoluene.

To ensure high yields and purity, the process requires strict control over reaction kinetics, initiation pathways, and reactor materials. This guide provides field-proven, self-validating protocols for achieving optimal mono-chlorination while suppressing deleterious side reactions.

Mechanistic Rationale & Pathway Causality

The α-chlorination of 2-chlorotoluene is driven by a classic free-radical chain mechanism consisting of initiation, propagation, and termination phases 2.

RadicalMechanism I Initiation Cl₂ + hν / Δ → 2Cl• P1 Propagation Step 1 Ar-CH₃ + Cl• → Ar-CH₂• + HCl I->P1 P2 Propagation Step 2 Ar-CH₂• + Cl₂ → Ar-CH₂Cl + Cl• P1->P2 T Termination Radical Recombination P1->T P2->P1 Cl• Recycled Side Over-Chlorination (Side Reaction) Ar-CH₂Cl + Cl• → Ar-CHCl• + HCl P2->Side Excess Cl₂ P2->T

Caption: Free-radical chain mechanism for the α-chlorination of 2-chlorotoluene.

Critical Methodological Roadblocks
  • Electrophilic Aromatic Substitution (Ring Chlorination): The presence of trace Lewis acids (e.g., Fe³⁺, Al³⁺) will immediately shift the reaction pathway from a free-radical side-chain substitution to an ionic electrophilic aromatic substitution, resulting in unwanted ring-chlorinated byproducts (e.g., 2,6-dichlorotoluene) 3. Causality-Driven Rule: All reactions must be conducted in strictly metal-free glass or quartz apparatuses 4.

  • Sequential Over-Chlorination: The mono-chlorinated product (2-chlorobenzyl chloride) can undergo further radical abstraction to form 2-chlorobenzal chloride and 2-chlorobenzotrichloride. To maximize the yield of the target mono-adduct, the process must be halted before 100% conversion of the starting material.

Experimental Workflows & Protocols

ExperimentalWorkflow S1 Apparatus Setup (Strictly Glass/Quartz) S2 Initiation (UV Light or AIBN) S1->S2 S3 Chlorination (Cl₂ gas or SO₂Cl₂) S2->S3 S4 In-Process Monitoring (GC Analysis) S3->S4 S4->S3 < 85% Conversion S5 Quench & Workup (NaHCO₃ Wash) S4->S5 Target Reached S6 Purification (Vacuum Distillation) S5->S6

Caption: Step-by-step self-validating experimental workflow for synthesizing 2-chlorobenzyl chloride.

Protocol A: Photochemical Chlorination (Direct Cl₂ Gas)

This method utilizes UV irradiation to homolytically cleave gaseous chlorine. It is highly efficient and scalable but requires specialized photochemical equipment.

Apparatus Preparation:

  • Assemble a three-necked glass flask equipped with a highly efficient reflux condenser, a sub-surface gas inlet tube, and a quartz immersion well containing a mercury vapor lamp 5. (Note: If an immersion lamp is unavailable, external irradiation with a 500W photolamp can be used, though reaction kinetics will be slower 6).

  • Route the chlorine gas through a concentrated sulfuric acid wash-bottle to remove moisture. Safety Imperative: Connect an empty wash-bottle on both sides of the H₂SO₄ bubbler to act as safety traps against back-suction 5.

Reaction Execution:

  • Charge the reactor with 2-chlorotoluene and heat to its boiling point (approx. 159°C) using a controlled heating bath.

  • Activate the UV light source.

  • Introduce a vigorous stream of dry Cl₂ gas. Adjust the flow rate so that no unreacted greenish-yellow chlorine gas escapes past the reflux condenser 5.

  • Self-Validating Checkpoint: Monitor the reaction via mass increase or GC-FID. Halt the chlorine flow when the internal liquid temperature reaches an empirically determined 205°C, or when GC indicates ~85% conversion. Do not push to 100% to avoid benzal chloride formation.

Protocol B: Chemical Initiation (Sulfuryl Chloride & AIBN)

For laboratories lacking photochemical setups, sulfuryl chloride (SO₂Cl₂) serves as an excellent alternative chlorine source, utilizing Azo-bis-isobutyronitrile (AIBN) as a thermal radical initiator.

Reaction Execution:

  • In a round-bottomed glass flask fitted with a highly efficient reflux condenser and a calcium chloride drying tube, combine 2-chlorotoluene and sulfuryl chloride in a 1.2 : 1.0 molar ratio 5. The excess toluene acts as a buffer against over-chlorination.

  • Add 0.002 moles of AIBN (relative to 1 mole of SO₂Cl₂).

  • Heat the mixture to a gentle reflux.

  • Self-Validating Checkpoint: The reaction will evolve SO₂ and HCl gas. At 1-hour intervals, add an additional equivalent micro-portion of AIBN to sustain the radical chain. The reaction is complete (typically 8-10 hours) when gas evolution ceases [[5]]().

Downstream Processing & Purification (Both Protocols)
  • Quench: Allow the mixture to cool to room temperature. Wash the organic layer thoroughly with ice-water, followed by cold aqueous sodium bicarbonate (NaHCO₃) to neutralize residual HCl, and finally with brine 6.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Distillation Rationale: Add a small spatula-tip of NaHCO₃ to the dried organic phase prior to distillation. Causality: Heating benzylic chlorides in the presence of trace acidic impurities can trigger catastrophic Friedel-Crafts self-condensation or decomposition 5.

  • Fractionation: Fractionally distill the product under vacuum through a 20-cm Vigreux column. Collect the main fraction at 92°C / 12 mmHg.

Quantitative Data Synthesis

To aid in reaction tracking and purification, the following physicochemical parameters and expected yields are summarized:

Parameter / MetricValue / Observation
Molar Ratio (Protocol B) 1.2 : 1.0 (2-Chlorotoluene : SO₂Cl₂)
Expected Yield 75% – 85% (Based on limiting reagent)
Boiling Point (Atmospheric) 213 – 214 °C
Boiling Point (Vacuum) 92 °C at 12 mmHg
Density (d²⁵) 1.274 g/mL
Refractive Index (n_D) 1.5621
Primary Impurities Unreacted 2-chlorotoluene (lower b.p.), 2-chlorobenzal chloride (higher b.p.)

References

  • Preparation of 2-chlorobenzyl chloride - prepchem.com - 5

  • Understanding the Properties and Applications of 2-Chlorobenzyl Chloride for Global Chemical Users - chemneo.com - 1

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light - researchgate.net - 2

  • CN102060654B - Method for selective chlorination of alkyl side chains on benzene ring - google.com (Patents) - 4

  • 9 - Sciencemadness.org (Practical Handbook of Organic Chemistry) - sciencemadness.org - 6

  • Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2 - researchgate.net - 3

  • Haloalkanes and Haloarenes - ncert.nic.in - Link

Sources

Application

Application Note: Laboratory-Scale Synthesis of 1-Chloro-2-(chloromethoxy)benzene

Executive Summary and Strategic Rationale 1-Chloro-2-(chloromethoxy)benzene (CAS: 58171-26-9), also known as 2-chlorophenyl chloromethyl ether, is a highly reactive, bi-functional building block utilized extensively in a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Strategic Rationale

1-Chloro-2-(chloromethoxy)benzene (CAS: 58171-26-9), also known as 2-chlorophenyl chloromethyl ether, is a highly reactive, bi-functional building block utilized extensively in advanced organic synthesis and drug development[1]. It serves as a critical intermediate for introducing the 2-chlorophenoxymethyl moiety into complex molecular architectures and acts as a specialized protecting group for various nucleophiles.

Historically, the chloromethylation of phenols was performed via the Blanc-Quelet reaction, utilizing paraformaldehyde and anhydrous hydrogen chloride gas[2]. However, as a Senior Application Scientist, I strongly advise against this classical approach for two fundamental reasons:

  • Regioselectivity Issues: The strongly activating nature of the phenolic oxygen often leads to competitive electrophilic aromatic substitution (C-alkylation) on the ring, reducing the yield of the desired O-alkylated product.

  • Toxicity Risks: The traditional formaldehyde/HCl reaction generates bis(chloromethyl) ether (BCME), a highly volatile and potent human carcinogen[3].

To establish a safe, self-validating, and high-yielding system, this protocol utilizes a biphasic Phase-Transfer Catalysis (PTC) methodology . By reacting 2-chlorophenol with a large excess of bromochloromethane in the presence of aqueous sodium hydroxide and tetrabutylammonium bromide (TBAB), we achieve exclusive O-alkylation while entirely bypassing the formation of BCME[3]. Alternatively, the use of chloromethyl chlorosulfate (CMCS) is presented as a highly selective direct electrophilic route[4].

Mechanistic Workflow and Pathway Visualization

The reaction relies on the ambident reactivity of the phenoxide ion. Under phase-transfer conditions, the hard oxygen center of the phenoxide rapidly attacks the less sterically hindered, more electrophilic brominated carbon of bromochloromethane via an SN2 mechanism.

SynthesisWorkflow A 2-Chlorophenol (Starting Material) B Phase Transfer Route Bromochloromethane + Base + TBAB A->B Method 1 (Preferred) C Direct Electrophilic Route Chloromethyl chlorosulfate + Base A->C Method 2 (Alternative) D Phenoxide Intermediate (Ambident Nucleophile) B->D C->D E 1-Chloro-2-(chloromethoxy)benzene (Target Product) D->E S_N2 O-Alkylation (Kinetic Control) F Bis(2-chlorophenoxy)methane (Suppressed Side Product) D->F Over-alkylation (Prevented by excess dihalide)

Figure 1: Reaction pathways for the O-chloromethylation of 2-chlorophenol, highlighting side-product suppression.

Quantitative Data and Reagent Specifications

To maintain a self-validating system, precise stoichiometric control is required. The 10-fold excess of bromochloromethane is not arbitrary; it statistically prevents the newly formed 1-chloro-2-(chloromethoxy)benzene from reacting with another phenoxide ion, which would yield the unwanted bis(2-chlorophenoxy)methane acetal.

Table 1: Stoichiometry and Reagent Table (100 mmol Scale)
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
2-Chlorophenol Starting Material128.561.0 eq12.86 gPurity ≥ 99%
Bromochloromethane Alkylating Agent / Solvent129.3810.0 eq129.4 g (~65 mL)Acts as the organic phase[3]
Sodium Hydroxide Base40.001.5 eq6.00 gDissolved in 30 mL DI H₂O
TBAB Phase-Transfer Catalyst322.370.05 eq1.61 gEssential for biphasic transfer
Dichloromethane Extraction Solvent84.93N/A100 mLFor workup
Anhydrous Na₂SO₄ Drying Agent142.04N/A~10 gRemoves residual water
Table 2: Physicochemical Properties of the Target Product[1]
PropertyValue
CAS Number 58171-26-9
Molecular Formula C₇H₆Cl₂O
Molecular Weight 177.02 g/mol
Topological Polar Surface Area 9.2 Ų
Physical State Colorless to pale yellow oil

Step-by-Step Experimental Protocol

Caution: Bromochloromethane and the target chloromethyl ether are alkylating agents. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Reaction Setup and Initiation
  • Preparation of the Aqueous Base: In a 100 mL Erlenmeyer flask, dissolve 6.00 g of NaOH in 30 mL of deionized water. Allow the solution to cool to room temperature.

  • Assembly of the Biphasic System: To a 250 mL two-neck round-bottom flask equipped with a heavy-duty magnetic stir bar and a reflux condenser, add 12.86 g (100 mmol) of 2-chlorophenol and 65 mL (1.0 mol) of bromochloromethane.

  • Catalyst Addition: Add 1.61 g (5 mmol) of tetrabutylammonium bromide (TBAB) to the organic mixture.

  • Initiation: Begin vigorous stirring (≥ 800 rpm). Causality Note: High-speed stirring is critical in PTC reactions to maximize the interfacial surface area between the aqueous and organic layers, allowing the TBAB to efficiently shuttle the phenoxide ion into the organic phase.

  • Base Addition: Slowly add the aqueous NaOH solution dropwise via an addition funnel over 15 minutes to prevent uncontrolled exotherms.

Phase 2: Reaction Execution and In-Process Control (IPC)
  • Heating: Heat the biphasic mixture to an internal temperature of 50–55 °C using a thermostated oil bath.

  • Incubation: Maintain vigorous stirring at this temperature for 12 to 16 hours.

  • Self-Validation (IPC): Stop the stirring to allow phase separation. Withdraw a 50 µL aliquot of the organic (bottom) layer. Dilute with 1 mL of hexane and analyze via GC-MS or TLC (Hexane:EtOAc 9:1). The reaction is deemed complete when the 2-chlorophenol peak is ≤ 2% relative to the product.

Phase 3: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Transfer the biphasic mixture to a separatory funnel.

  • Phase Separation: Drain the heavy organic layer (containing the product and excess bromochloromethane) into a clean flask.

  • Aqueous Extraction: Extract the remaining aqueous layer with dichloromethane (2 × 50 mL). Combine these extracts with the primary organic layer.

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (50 mL) to remove any unreacted 2-chlorophenol, followed by a wash with saturated aqueous NaCl (brine, 50 mL) to pre-dry the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 30 °C, ~150 mbar) to recover the excess bromochloromethane.

  • Final Purification: Purify the resulting crude oil via fractional vacuum distillation. The target 1-chloro-2-(chloromethoxy)benzene distills as a clear oil under high vacuum.

Analytical Characterization

To validate the structural integrity of the synthesized batch, perform ¹H NMR and GC-MS analysis.

  • ¹H NMR (400 MHz, CDCl₃): The defining diagnostic feature is the highly deshielded singlet corresponding to the chloromethyl protons (-OCH₂Cl). You should observe a sharp singlet integrating to 2H at approximately δ 5.80 - 5.95 ppm . The aromatic protons will appear as a complex multiplet integrating to 4H between δ 6.95 - 7.45 ppm .

  • GC-MS (EI, 70 eV): The mass spectrum will show a molecular ion peak [M]⁺ at m/z 176 (with characteristic isotopic clustering at 178 and 180 due to the two chlorine atoms). A major fragment at m/z 141[M - Cl]⁺ corresponds to the loss of the aliphatic chlorine.

Troubleshooting and Causality Guide

  • Issue: High levels of bis(2-chlorophenoxy)methane side product.

    • Causality: The concentration of bromochloromethane was too low, allowing the synthesized chloromethyl ether to act as the electrophile for the remaining phenoxide.

    • Solution: Ensure a strict ≥ 10-fold molar excess of bromochloromethane is maintained. Do not use co-solvents that dilute the bromochloromethane.

  • Issue: Incomplete conversion of 2-chlorophenol.

    • Causality: Insufficient interfacial mixing or degraded PTC catalyst.

    • Solution: Increase the stirring rate to create a fine emulsion. Verify the quality of the TBAB catalyst.

  • Alternative Reagent Consideration: If bromochloromethane is restricted, chloromethyl chlorosulfate (CMCS) can be utilized[4]. CMCS is a highly selective direct electrophile. In this variant, 2-chlorophenol is dissolved in dichloromethane with 1.2 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine), and CMCS (1.1 eq) is added at 0 °C. This route avoids biphasic mixing but requires careful handling of the highly reactive chlorosulfate leaving group[4].

References

  • Fuson, R. C., & McKeever, C. H. "CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS". Organic Reactions, Sciencemadness.org.[Link]

  • Bloomtechz. "Chloromethyl Chlorosulfate CAS 49715-04-0 Suppliers, Manufacturers, Factory". Shaanxi BLOOM Tech Co., Ltd.[Link]

  • Ueno, Katsuhiko et al. "US5202462A - Process for producing a halomethyl pivalate".

Sources

Method

A Multi-Modal Analytical Approach for Monitoring Reactions of 1-Chloro-2-(chloromethoxy)benzene

An Application Note from the Office of the Senior Application Scientist Abstract This guide provides a detailed framework of analytical methodologies for monitoring chemical reactions involving 1-Chloro-2-(chloromethoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This guide provides a detailed framework of analytical methodologies for monitoring chemical reactions involving 1-Chloro-2-(chloromethoxy)benzene, a reactive α-chloro ether intermediate crucial in organic synthesis. Recognizing the compound's reactivity, precise and reliable real-time monitoring is paramount for optimizing reaction conditions, maximizing yield, and profiling impurities. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices. We present comprehensive, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is designed as a self-validating system, incorporating system suitability and quality control checks to ensure data integrity.

Introduction: The Synthetic Challenge

1-Chloro-2-(chloromethoxy)benzene is an aromatic compound featuring a highly reactive chloromethoxy group. As an α-chloro ether, the chlorine atom on the methoxy side-chain is exceptionally labile and prone to nucleophilic displacement. This reactivity makes it a valuable synthetic intermediate but also presents a significant challenge for process control. Uncontrolled reactions can lead to a variety of byproducts, reducing the yield and purity of the desired product.

Effective reaction monitoring provides a window into the chemical transformation as it occurs, enabling researchers to:

  • Optimize Reaction Kinetics: Determine the optimal time for reaction quenching to maximize product formation and minimize byproduct generation.

  • Elucidate Mechanisms: Identify transient intermediates and byproducts, offering insights into the reaction pathway.[1]

  • Ensure Process Safety and Reproducibility: Develop robust and scalable synthetic processes by understanding the impact of variable parameters.

This document will use a representative nucleophilic substitution reaction to illustrate the application of key analytical techniques.

A Representative Reaction: Nucleophilic Substitution

To provide a practical context, we will focus on the methoxide-mediated substitution of 1-Chloro-2-(chloromethoxy)benzene. In this reaction, a nucleophile (methoxide, CH₃O⁻) displaces the side-chain chloride to form the more stable acetal, 2-chloro-1-(dimethoxymethyl)benzene. This transformation is analogous to reactions used to protect aldehyde functionalities in multi-step syntheses.[2]

Reaction Scheme:

  • Starting Material (SM): 1-Chloro-2-(chloromethoxy)benzene

  • Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH)

  • Product (P): 2-chloro-1-(dimethoxymethyl)benzene

  • Byproduct: Sodium Chloride (NaCl)

Monitoring this reaction requires analytical methods capable of distinguishing the chlorinated starting material from the dimethoxy product, both of which possess similar aromatic cores.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds.[3] For this reaction, the starting material and the expected product are sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification based on unique fragmentation patterns and high sensitivity for detecting trace-level impurities.[4]

Protocol: GC-MS Analysis
  • Sample Preparation (Quenching & Extraction):

    • Withdraw 100 µL of the reaction mixture using a glass syringe.

    • Immediately quench the reaction by dispensing the aliquot into a vial containing 1 mL of ice-cold water. This stops the reaction and dissolves the NaCl byproduct.

    • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to extract the organic components.

    • Vortex the vial for 30 seconds and allow the layers to separate.

    • Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic solution to a 2 mL GC vial. For quantitative analysis, add an internal standard (e.g., dodecane) of known concentration at this stage.

  • Instrumentation & Parameters:

    • The following parameters are a robust starting point and should be optimized for the specific instrument used.

ParameterSettingRationale
GC System Agilent 7890 GC or equivalentA widely used, reliable platform for this type of analysis.[5]
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column providing excellent separation for aromatic compounds.[5]
Carrier Gas HeliumInert and provides good efficiency.[6]
Inlet Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the analytes.[6]
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides separation between starting material, product, and potential solvent peaks.
MS System Agilent 5975B MSD or equivalentStandard quadrupole MS for reliable mass analysis.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable fragmentation patterns.
Scan Range 40-400 m/zCovers the molecular ions and key fragments of the expected compounds.
  • Data Analysis & Validation:

    • Qualitative: Identify the peaks for the starting material and product by their retention times and by comparing their mass spectra to reference spectra.

    • Quantitative: Calculate the conversion percentage by comparing the peak area of the starting material to the sum of the areas of the starting material and product. For higher accuracy, use the relative response factor of each compound with respect to the internal standard.

    • Trustworthiness: Periodically inject a standard mixture of the starting material and product to verify retention times and detector response.

Expected GC-MS Data
CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
1-Chloro-2-(chloromethoxy)benzene (SM)~9.5176/178/180 (M+), 141/143, 111, 77
2-chloro-1-(dimethoxymethyl)benzene (P)~10.2186/188 (M+), 155/157, 125, 75
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Aliquot Reaction Quenching 2. Quench with H₂O Sampling->Quenching Extraction 3. Extract with Organic Solvent Quenching->Extraction Drying 4. Dry with Na₂SO₄ Extraction->Drying Vial 5. Transfer to GC Vial Drying->Vial Injection 6. Inject into GC-MS Vial->Injection Separation 7. GC Separation Injection->Separation Detection 8. MS Detection Separation->Detection Integration 9. Peak Integration Detection->Integration Identification 10. Spectral Identification Integration->Identification Quantification 11. Quantification Identification->Quantification

Caption: Workflow for GC-MS monitoring of the reaction.

Method 2: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is a powerful alternative or complementary technique to GC-MS. It is particularly useful if potential byproducts are non-volatile or thermally labile.[7] Reversed-phase HPLC with a Diode Array Detector (DAD) is ideal, as it separates compounds based on polarity and provides full UV-Vis spectra for each peak, aiding in peak identification and purity assessment.[8]

Protocol: HPLC-DAD Analysis
  • Sample Preparation:

    • Withdraw 50 µL of the reaction mixture.

    • Quench by diluting into 1 mL of the mobile phase initial condition (e.g., 50:50 Acetonitrile:Water) in an HPLC vial. This minimizes solvent effects during injection.

    • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation & Parameters:

ParameterSettingRationale
HPLC System Waters Alliance 2695 or equivalentA robust and widely available system.[9]
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for separating aromatic compounds.[9]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min, hold 5 min, return to 50% BA gradient elution is necessary to separate the moderately polar compounds and elute any non-polar byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector Diode Array Detector (DAD)
Wavelength 210 nm and 254 nm210 nm for general detection of organics, 254 nm for aromatic systems. DAD allows for full spectral analysis.[8]
Injection Vol. 10 µL
  • System Suitability & Validation:

    • Trustworthiness: Before running samples, perform a system suitability test (SST). Inject a standard solution five times and verify that the relative standard deviation (RSD) for retention time and peak area is <2%. This ensures the system is performing consistently.

    • Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Use the peak areas to calculate the percentage conversion over time. The DAD can be used to check for co-eluting impurities by examining the spectral purity across a single peak.

Visualization: HPLC-DAD Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Aliquot Reaction Quench 2. Quench & Dilute in Mobile Phase Sampling->Quench Filter 3. Filter (if needed) Quench->Filter SST 4. System Suitability Test Filter->SST Inject 5. Inject Sample SST->Inject Separate 6. RP-HPLC Separation Inject->Separate Detect 7. DAD Detection Separate->Detect Integrate 8. Integrate Chromatogram Detect->Integrate Purity 9. Check Peak Purity Integrate->Purity Quantify 10. Calculate Conversion Purity->Quantify

Caption: Tracking reaction progress via NMR signal changes.

Conclusion: A Triad of Trustworthy Methods

No single analytical technique is universally superior; the optimal choice depends on the specific goals of the analysis.

  • GC-MS offers unparalleled sensitivity and specificity for volatile compounds and is the gold standard for impurity identification.

  • HPLC-DAD provides robust, reliable quantification for a broader range of compounds and includes the powerful capability of in-line peak purity analysis.

  • In-situ NMR delivers real-time, non-invasive kinetic data with rich structural detail, eliminating the need for sample workup and potential artifacts.

By employing this multi-modal analytical strategy, researchers can gain a comprehensive understanding of reactions involving 1-Chloro-2-(chloromethoxy)benzene. This approach ensures the development of efficient, safe, and reproducible synthetic protocols, upholding the highest standards of scientific integrity.

References

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. PMC. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Reaction Monitoring. Magritek. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. PubMed. [Link]

  • Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. ACS Publications. [Link]

  • spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Agilent. [Link]

  • Gas Chromatography: Techniques, Applications, and Key Concepts. AELAB. [Link]

  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]

  • 3.4: Gas Chromatography. Chemistry LibreTexts. [Link]

  • Identifying reactive intermediates by mass spectrometry. PMC - NIH. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. ISCA. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 1-Chloro-2-(chloromethoxy)benzene for Advanced Synthesis

Abstract 1-Chloro-2-(chloromethoxy)benzene is a bifunctional electrophilic building block of significant utility in organic synthesis, particularly in the development of novel pharmaceutical and materials science scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Chloro-2-(chloromethoxy)benzene is a bifunctional electrophilic building block of significant utility in organic synthesis, particularly in the development of novel pharmaceutical and materials science scaffolds. Its structure incorporates two distinct reactive sites: a highly reactive chloromethyl ether moiety and a less reactive aryl chloride. This dual reactivity allows for selective and sequential functionalization, providing a strategic entry point to a diverse range of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic transformations of 1-chloro-2-(chloromethoxy)benzene, focusing on nucleophilic substitution at the benzylic carbon and electrophilic aromatic substitution via Friedel-Crafts-type reactions. We present detailed, field-proven protocols, mechanistic insights, and critical safety considerations to empower researchers in leveraging this versatile reagent for their synthetic campaigns.

Introduction: Chemical Profile and Synthetic Potential

1-Chloro-2-(chloromethoxy)benzene (CAS No: 58171-26-9) possesses the molecular formula C₇H₆Cl₂O.[1] The key to its synthetic utility lies in the differential reactivity of its two chlorine-bearing carbons. The chloromethoxy group (-OCH₂Cl) is an excellent electrophile, primed for S_N2 reactions with a wide array of nucleophiles. The chlorine atom on the aromatic ring, by contrast, is relatively inert to standard nucleophilic substitution due to the high strength of the sp² C-Cl bond and electron-rich nature of the benzene ring.[2][3] This reactivity differential is the cornerstone of its application, enabling chemists to selectively target the chloromethyl group while preserving the aryl chloride for potential subsequent cross-coupling or other aromatic functionalization reactions.

The primary applications detailed herein will focus on two major reaction classes:

  • Williamson Ether Synthesis: Formation of new ether linkages by reacting the chloromethyl group with alcohols and phenols.

  • Friedel-Crafts Alkylation: Generation of new carbon-carbon bonds by using the chloromethyl group to alkylate other aromatic systems in the presence of a Lewis acid.

Critical Safety and Handling Protocols

1-Chloro-2-(chloromethoxy)benzene and its precursors, like o-chlorobenzyl chloride, are hazardous materials.[4][5] Strict adherence to safety protocols is mandatory. The chloromethoxy moiety can act as a lachrymator, and the compound is harmful if inhaled, ingested, or absorbed through the skin.[6][7]

Hazard Category Precautionary Measures & PPE First-Aid Procedures Spill & Disposal
Inhalation Work exclusively in a certified chemical fume hood. Use a respirator with a filter for organic gases and vapors if exposure limits may be exceeded.[7][8]Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.[4]Evacuate the area. Wear full PPE, including respiratory protection.[8]
Skin Contact Wear chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat. Inspect gloves before use.[8][9]Immediately flush skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]Absorb spill with an inert, non-combustible material (e.g., dry sand, vermiculite).[8] Collect in a sealed container for hazardous waste disposal.[4]
Eye Contact Wear tightly fitting chemical safety goggles or a face shield (conforming to EN166 or OSHA standards).[7]Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[6] Seek immediate medical attention.Prevent runoff into drains and waterways.[7][8]
General Handling Avoid contact with heat, sparks, and open flames.[6][8] Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong bases and oxidizing agents.[7]If ingested, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Synthetic Pathway I: Williamson Ether Synthesis for C-O Bond Formation

The most direct and widely applicable derivatization of 1-chloro-2-(chloromethoxy)benzene is its use as an electrophile in the Williamson ether synthesis.[10][11] This reaction proceeds via a classic S_N2 mechanism, where an alkoxide or phenoxide nucleophile attacks the electrophilic benzylic carbon, displacing the chloride leaving group.[12][13] This method is exceptionally robust for creating a diverse library of unsymmetrical ethers.[10][14]

Mechanistic Rationale

The reaction is initiated by deprotonating an alcohol or phenol with a suitable base (e.g., NaOH, NaH) to generate the corresponding nucleophilic alkoxide/phenoxide. This nucleophile then performs a backside attack on the carbon of the chloromethyl group.[10] The choice of a polar aprotic solvent, such as DMF or acetonitrile, is crucial as it solvates the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its nucleophilicity.[12]

Williamson_Ether_Synthesis cluster_reactants Step 1: Nucleophile Generation cluster_sn2 Step 2: SN2 Attack ROH R-OH (Alcohol/Phenol) RO_Na R-O⁻ Na⁺ (Alkoxide/Phenoxide) ROH->RO_Na Deprotonation Base Base (e.g., NaH) H_Base H-Base⁺ Base->H_Base Start 1-Chloro-2-(chloromethoxy)benzene RO_Na->Start Nucleophilic Attack Product Ether Derivative Start->Product NaCl NaCl Start->NaCl Displacement of Cl⁻

Caption: Mechanism of Williamson Ether Synthesis.

Detailed Experimental Protocol: Synthesis of 1-Chloro-2-(isopropoxymethoxy)benzene

This protocol details the synthesis of a representative ether derivative using isopropanol as the nucleophile.

Materials and Reagents:

  • 1-Chloro-2-(chloromethoxy)benzene

  • Isopropanol (2-Propanol), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (or nitrogen/argon inlet)

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a three-necked flask containing anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Generation: Slowly add anhydrous isopropanol (1.2 eq) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Electrophile Addition: Dissolve 1-chloro-2-(chloromethoxy)benzene (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[15]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[15]

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure 1-chloro-2-(isopropoxymethoxy)benzene.

Synthetic Pathway II: Friedel-Crafts Alkylation for C-C Bond Formation

The chloromethoxy group, when activated by a Lewis acid, can serve as a potent electrophile in Friedel-Crafts alkylation reactions.[16][17] This pathway enables the formation of a new carbon-carbon bond between the benzylic carbon of the substrate and another aromatic ring, leading to diarylmethane derivatives.[18][19]

Mechanistic Rationale

The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of the chloromethoxy group, making it a better leaving group. This generates a resonance-stabilized oxocarbenium ion. This highly electrophilic species is then attacked by an electron-rich aromatic compound (e.g., benzene, toluene) in a classic electrophilic aromatic substitution, forming a new C-C bond.[18] A final deprotonation step restores the aromaticity of the nucleophilic ring.[17]

Sources

Method

Application Note: High-Purity Vacuum Distillation Protocol for Crude 1-Chloro-2-(chloromethoxy)benzene

Introduction and Rationale 1-Chloro-2-(chloromethoxy)benzene (CAS: 58171-26-9), also known as 2-chlorophenyl chloromethyl ether, is a highly reactive aryl chloromethyl ether utilized as a specialized alkylating agent and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

1-Chloro-2-(chloromethoxy)benzene (CAS: 58171-26-9), also known as 2-chlorophenyl chloromethyl ether, is a highly reactive aryl chloromethyl ether utilized as a specialized alkylating agent and intermediate in organic synthesis[1]. Due to the presence of both an aryl chloride and a highly labile chloromethyl ether moiety, the compound is exceptionally sensitive to moisture and elevated temperatures[2].

The purification of crude 1-Chloro-2-(chloromethoxy)benzene presents significant challenges. Atmospheric distillation is strictly prohibited; exposure to high temperatures (typically >100 °C) induces auto-catalytic thermal decomposition, releasing corrosive hydrogen chloride (HCl) gas and yielding formaldehyde alongside 2-chlorophenol[3]. Furthermore, trace acidic byproducts remaining from the chloromethylation synthesis step can accelerate this degradation[4]. Therefore, achieving high purity requires a meticulously controlled fractional vacuum distillation utilizing a short-path apparatus to minimize thermal residence time, preceded by a rigorous acid-neutralization workup[3][4].

This application note provides a self-validating, step-by-step protocol for the safe and effective purification of crude 1-Chloro-2-(chloromethoxy)benzene, ensuring maximum yield and product integrity.

Physicochemical Properties & Hazard Profile

Understanding the physical parameters of 1-Chloro-2-(chloromethoxy)benzene is critical for setting appropriate distillation parameters and safety controls. The compound shares the potent alkylating hazards typical of lower molecular weight chloromethyl ethers[5].

Table 1: Physicochemical and Safety Data for 1-Chloro-2-(chloromethoxy)benzene

ParameterValue / Description
CAS Number 58171-26-9[1]
Molecular Formula C₇H₆Cl₂O[1]
Molecular Weight 177.03 g/mol [1]
Estimated Boiling Point (760 mmHg) ~230–240 °C (Decomposes)[6]
Target Vacuum Boiling Point ~80–95 °C at 1.0 mmHg (Estimated based on structural analogs)
LogP (Octanol/Water) 3.4[1]
Primary Hazards Corrosive, potent alkylating agent, suspected carcinogen[5]
Incompatibilities Water, moisture, strong acids, strong bases, nucleophiles[2][5]

Mechanistic Insights: The Necessity of Pre-Distillation Workup

A common point of failure in the purification of aryl chloromethyl ethers is attempting to distill the crude reaction mixture directly. The synthesis typically involves HCl and formaldehyde (or equivalent reagents)[7]. If residual HCl is not removed, it acts as a catalyst for the cleavage of the ether bond during heating.

Before distillation, the crude mixture must undergo a mild aqueous workup using saturated sodium bicarbonate (NaHCO₃). This neutralizes the acid without providing a strong enough hydroxide concentration to rapidly hydrolyze the target chloromethyl ether[4]. Subsequent drying over anhydrous sodium sulfate (Na₂SO₄) is mandatory, as any residual water will react with the product in the heated distillation pot to form 2-chlorophenol and HCl, re-initiating the degradation cycle[2].

Experimental Workflow & Diagram

G N1 Crude 1-Chloro-2-(chloromethoxy)benzene (Contains HCl, unreacted phenol, solvent) N2 Aqueous Workup & Neutralization (Saturated NaHCO3 wash) N1->N2 Quench acids (Caution: CO2 evolution) N3 Drying & Filtration (Anhydrous Na2SO4) N2->N3 Remove trace water N4 Solvent Evaporation (Rotary Evaporator, low temp) N3->N4 Strip volatiles N5 Fractional Vacuum Distillation (Short-path, < 1.0 mmHg) N4->N5 Isolate target compound N6 Pure 1-Chloro-2-(chloromethoxy)benzene (Store under Argon at 4°C) N5->N6 Collect main fraction

Figure 1: Purification workflow for crude 1-Chloro-2-(chloromethoxy)benzene.

Step-by-Step Purification Protocol

Phase 1: Pre-Treatment and Neutralization

Objective: Remove acidic catalysts and trace moisture to prevent thermal decomposition.

  • Dilution: Dilute the crude reaction mixture with a non-polar, low-boiling organic solvent (e.g., diethyl ether or dichloromethane) to reduce viscosity and facilitate phase separation.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add an equal volume of ice-cold saturated aqueous NaHCO₃[4].

    • Critical Insight: Vent the funnel frequently. The neutralization of residual HCl will generate significant CO₂ gas.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer once more with brine (saturated NaCl) to reduce dissolved water content[4].

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl gently and let it sit for 15–20 minutes until the liquid is clear.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator. Maintain the water bath strictly below 35 °C to prevent premature degradation of the product[3].

Phase 2: Short-Path Vacuum Distillation

Objective: Isolate the pure ether while minimizing thermal stress.

  • Apparatus Assembly: Assemble a short-path distillation apparatus. The short path is crucial as it minimizes the distance the vapor must travel, allowing for a lower pot temperature. Ensure all joints are lightly greased with high-vacuum silicone grease.

  • Vacuum System Preparation: Connect the apparatus to a high-vacuum pump equipped with a dry ice/acetone cold trap. The cold trap is mandatory to protect the pump oil from any trace HCl or volatile organic vapors[3].

  • Degassing: Transfer the concentrated crude oil to the distillation pot. Add a PTFE-coated magnetic stir bar (do not use boiling chips under high vacuum). Apply the vacuum slowly at room temperature to degas the liquid and remove any final traces of solvent.

  • Heating: Once a stable high vacuum is achieved (ideally < 1.0 mmHg), begin heating the pot using a silicone oil bath. Increase the temperature gradually.

  • Fraction Collection:

    • Forerun: Collect the initial drops (usually unreacted 2-chlorophenol or residual solvent) in a separate receiving flask.

    • Main Fraction: Once the vapor temperature stabilizes, swap the receiving flask to collect the pure 1-Chloro-2-(chloromethoxy)benzene. At 1.0 mmHg, expect the product to distill between 80 °C and 95 °C. Note: Never allow the pot temperature to exceed 120 °C.

  • Shutdown: Once the distillation is complete, remove the heat source. Allow the pot to cool completely to room temperature before breaking the vacuum with dry Argon or Nitrogen gas[3].

Phase 3: Storage

Transfer the purified, clear, colorless oil to an amber glass vial. Purge the headspace with Argon, seal tightly with a PTFE-lined cap, and store at 4 °C to maximize shelf life[8].

Troubleshooting and Optimization

Table 2: Common Distillation Issues and Corrective Actions

ObservationMechanistic CauseCorrective Action
Product darkens/turns brown in the pot Thermal decomposition catalyzed by residual acid[3].Stop distillation. Re-dissolve in solvent, repeat the NaHCO₃ wash, dry, and restart. Ensure pot temp remains <120 °C.
Vigorous bubbling/loss of vacuum Evolution of HCl gas due to hydrolysis or thermal cleavage[3].Check for moisture in the system. Ensure the vacuum pump is functioning and the cold trap is adequately filled with dry ice.
Broad boiling point range Poor vacuum stability or inefficient separation.Check all ground glass joints for leaks. Use a slightly longer Vigreux column if separating closely boiling impurities, though this requires higher pot heat.
Low yield of main fraction Product hydrolyzed during aqueous workup[2].Minimize the time the product spends in contact with the aqueous phase. Use ice-cold solutions.

Safety and Quenching of Residues

Chloromethyl ethers are highly reactive and pose severe health risks, including potential carcinogenicity[5]. All operations must be conducted in a continuously venting fume hood. Proper PPE, including heavy-duty nitrile gloves and safety goggles, is mandatory.

Quenching Protocol: Do not wash distillation residues directly into the sink. Residual 1-Chloro-2-(chloromethoxy)benzene in the distillation pot or forerun must be destroyed. Dilute the residues with a co-solvent (e.g., ethyl acetate) and add a mixture of saturated aqueous ammonium chloride (NH₄Cl) or dilute ammonia. Stir vigorously for at least 30 minutes to ensure complete hydrolysis of the highly reactive chloromethyl ether linkage before standard chemical waste disposal[5].

References

  • Chloromethyl methyl ether - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Purification of 1-Chloro-2-(chloromethoxy)benzene

Welcome to the technical support center for the purification of 1-Chloro-2-(chloromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Chloro-2-(chloromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this highly reactive α-chloro ether. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target compound with high purity.

Understanding the Core Challenges

The purification of 1-Chloro-2-(chloromethoxy)benzene is a non-trivial task due to two primary factors: the inherent instability of the α-chloro ether moiety and the potential for the formation of hazardous and difficult-to-remove byproducts during its synthesis. The most common synthetic route is the Blanc chloromethylation of 2-chlorophenol with formaldehyde and hydrogen chloride[1][2][3]. This reaction, while effective, can lead to a complex mixture of impurities.

A primary concern is the high reactivity of the chloromethoxy group, which is susceptible to hydrolysis, especially in the presence of moisture or upon heating. This degradation pathway yields 2-chlorophenol, formaldehyde, and hydrochloric acid, which can further catalyze decomposition. Additionally, the synthesis can produce hazardous byproducts such as the highly carcinogenic bis(chloromethyl) ether (BCME) and diarylmethane derivatives through secondary reactions[2][4].

This guide will equip you with the knowledge to anticipate these challenges and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: My crude 1-Chloro-2-(chloromethoxy)benzene appears to be decomposing during workup. What is causing this and how can I prevent it?

A1: The decomposition is most likely due to the hydrolysis of the acid- and moisture-sensitive chloromethoxy group. To minimize this, it is crucial to work under strictly anhydrous conditions and at low temperatures. During the aqueous workup, use ice-cold water and saturated brine to quickly wash the organic layer and minimize contact time. Prompt and efficient drying of the organic extract with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate is essential. All subsequent purification steps should be performed as quickly as possible.

Q2: I suspect my product is contaminated with unreacted 2-chlorophenol. How can I remove it?

A2: Unreacted 2-chlorophenol is a common impurity. It can be effectively removed by washing the organic extract with a cold, dilute aqueous base solution, such as 1-5% sodium bicarbonate or sodium hydroxide. This will deprotonate the acidic phenol, forming the water-soluble sodium 2-chlorophenoxide, which will partition into the aqueous layer. It is critical to perform this wash quickly and at a low temperature to prevent base-catalyzed hydrolysis of your product.

Q3: What are the safety precautions I should take when handling crude reaction mixtures from a Blanc chloromethylation?

A3: The Blanc chloromethylation is known to produce trace amounts of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME)[2][4]. Therefore, all handling of the crude product and distillates should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Any waste containing BCME should be quenched with aqueous ammonia to neutralize this hazardous compound before disposal[4].

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to identify and quantify volatile impurities.[5] Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure of your product and can reveal the presence of impurities. High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield after purification - Product decomposition during purification. - Incomplete extraction from the aqueous phase.- Maintain low temperatures throughout the purification process. - Use anhydrous solvents and reagents. - Perform multiple extractions with a suitable organic solvent.
Product co-elutes with an impurity during column chromatography - Impurity has a similar polarity to the product.- Optimize the solvent system for chromatography. A gradient elution may be necessary. - Consider using a different stationary phase, such as alumina.
The purified product is a dark oil - Presence of polymeric byproducts.- Treat the crude product with activated carbon before final purification. - Ensure the reaction temperature during synthesis was not too high.
Presence of a sweet, chloroform-like odor in the purified product - Potential contamination with bis(chloromethyl) ether (BCME).- EXTREME CAUTION ADVISED. Handle only in a certified chemical fume hood. - Consider quenching the material with aqueous ammonia. Re-purification will be necessary.
Broad or unexpected peaks in NMR spectrum - Sample decomposition in the NMR solvent. - Presence of acidic impurities.- Use a freshly opened, anhydrous deuterated solvent. - Neutralize any residual acid in the sample before analysis.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for the initial purification of the crude product to remove non-volatile impurities and some higher-boiling byproducts.

Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize the surface area and residence time at elevated temperatures. Ensure all glassware is thoroughly dried.

Procedure:

  • Transfer the crude, dried organic extract to the distillation flask.

  • Add a few boiling chips or a magnetic stir bar.

  • Slowly and carefully reduce the pressure using a vacuum pump.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of 1-Chloro-2-(chloromethoxy)benzene under the applied vacuum. It is crucial to monitor the distillation closely and avoid overheating, which can lead to rapid decomposition[6].

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in EAS of 1-Chloro-2-(chloromethoxy)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the electrophilic aromatic substitution (EAS) of 1-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the electrophilic aromatic substitution (EAS) of 1-Chloro-2-(chloromethoxy)benzene.

This substrate presents a classic "double-edged sword" in synthetic chemistry. While the chloromethoxy (–OCH₂Cl) group is a powerful ortho/para-directing activator, it is also a highly labile, reactive electrophile. Standard EAS conditions often lead to catastrophic side reactions rather than the desired regioselective substitution. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to help you master this complex substrate.

Section 1: The Fundamental Challenge & Causality

Q: Why does my reaction yield a complex polymeric mixture or diarylmethanes instead of the simple EAS product?

The Causality: The primary reason your reaction is failing is not an issue of regioselectivity, but rather substrate stability. The –OCH₂Cl group is highly sensitive to standard EAS catalysts (e.g., strong Lewis acids like AlCl₃ or FeCl₃). These catalysts coordinate to the chlorine or oxygen of the chloromethoxy group, promoting the departure of chloride to form a resonance-stabilized oxonium/carbenium ion (Ar–O–CH₂⁺).

Once formed, this highly electrophilic species rapidly attacks other unreacted aromatic rings in an intermolecular Friedel-Crafts alkylation, leading to diarylmethanes and polymeric sludge[1]. This is a well-documented side reaction where highly activated arenes undergo uncontrolled secondary alkylations[2]. Using strong Lewis acids like AlCl₃ is specifically known to favor the formation of these diarylmethane byproducts[3].

The Solution: You must decouple the EAS activation from the chloromethoxy cleavage. To avoid this, researchers must control reaction conditions meticulously, often relying on milder catalysts or omitting them entirely to prevent additional crosslinking and side reactions[4].

MechanisticPathway cluster_undesired Undesired Pathway (Standard EAS) cluster_desired Desired Pathway (Controlled EAS) SM 1-Chloro-2-(chloromethoxy)benzene (Starting Material) LA Strong Lewis Acid (e.g., AlCl3, FeCl3) SM->LA Harsh Conditions Mild Mild Conditions (e.g., NBS, 0°C, No LA) SM->Mild Optimized Protocol Oxonium Oxonium/Carbenium Ion Formation (Cleavage) LA->Oxonium Polymer Intermolecular Friedel-Crafts (Diarylmethanes / Polymers) Oxonium->Polymer Self-Alkylation Sigma Sigma Complex at C5 (Sterically Favored) Mild->Sigma Product C5-Substituted Product (Major Regioisomer) Sigma->Product Rearomatization

Fig 1. Competing pathways: Desired C5 EAS vs. Undesired Friedel-Crafts self-alkylation.

Section 2: Predicting and Controlling Regioselectivity

Q: How do I predict and control where the incoming electrophile adds?

The Causality: Regioselectivity is governed by the competing electronic and steric effects of the two substituents on the benzene ring:

  • –OCH₂Cl (Position 2): Strongly activating (via oxygen lone pair resonance), ortho/para directing.

  • –Cl (Position 1): Weakly deactivating (via inductive withdrawal), ortho/para directing.

Because the –OCH₂Cl group is the vastly superior electron-donating group, it dominates the directing effect. The available positions directed by –OCH₂Cl are C3 (ortho) and C5 (para).

Control Strategy: C5 is the thermodynamically and kinetically favored position due to minimal steric hindrance. C3 is heavily flanked by the bulky –OCH₂Cl group and the adjacent C4 proton. To maximize C5 selectivity, use bulkier electrophiles and lower temperatures to amplify the steric differentiation.

Quantitative Data: Regioselectivity Matrix
PositionDirecting Group InfluenceSteric HindrancePredicted ReactivityOutcome
C3 (Ortho) Activated by –OCH₂ClHigh (Flanked by –OCH₂Cl & C4-H)ModerateMinor Product
C4 (Meta) Deactivated by –ClLowVery LowTrace / None
C5 (Para) Activated by –OCH₂ClLowHighMajor Product
C6 (Ortho) Deactivated by –ClModerateVery LowTrace / None

Q: Can I force substitution at the C3 (ortho) position instead of C5?

The Causality: Forcing ortho-substitution against a bulky group is thermodynamically unfavorable. While some substrates allow for chelation-controlled ortho-delivery of the electrophile (using coordinating Lewis acids like TiCl₄), applying this to 1-Chloro-2-(chloromethoxy)benzene is highly dangerous. Strong coordinating Lewis acids will immediately trigger the cleavage of the –OCH₂Cl group. If C3 substitution is strictly required, the chloromethoxy group should be temporarily converted to a standard methoxy ether (–OCH₃), followed by directed ortho-metalation (DoM), and subsequently re-chloromethylated.

TroubleshootingWorkflow Start EAS on 1-Chloro-2-(chloromethoxy)benzene Check Is Electrophile Highly Reactive? Start->Check YesPath Use No Lewis Acid (e.g., NBS for Bromination) Check->YesPath Yes NoPath Use Mild Lewis Acid (e.g., ZnCl2, Ag salts) Check->NoPath No Temp Maintain Temp ≤ 0°C in Non-Nucleophilic Solvent YesPath->Temp NoPath->Temp Result Regioselective C5 Substitution Temp->Result Success Fail Polymerization Detected? Temp->Fail If T > 0°C Fail->Temp Lower Temp/Dilute

Fig 2. Experimental workflow for stabilizing the chloromethoxy group during EAS.

Section 3: Self-Validating Experimental Protocols

To guarantee success, the protocol must be designed as a self-validating system. The following methodology for regioselective bromination relies on the inherent activation of the –OCH₂Cl group to bypass the need for Lewis acids entirely.

Protocol: Mild Regioselective Bromination at C5

Objective: Introduce a bromine atom at the C5 position without triggering the cleavage of the –OCH₂Cl group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent & Substrate: Dissolve 1.0 mmol of 1-Chloro-2-(chloromethoxy)benzene in 10 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

    • Causality: Cryogenic temperatures suppress the activation energy required for C–Cl bond cleavage in the chloromethoxy group, kinetically protecting it.

  • Electrophile Addition: Slowly add 1.05 mmol of N-Bromosuccinimide (NBS) in small portions over 10 minutes. Do not add any Lewis acid.

    • Causality: The –OCH₂Cl group is sufficiently activating to allow bromination by NBS alone. Omitting the Lewis acid completely prevents Friedel-Crafts self-alkylation.

  • Reaction Monitoring (Self-Validation Check): Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

    • Validation: The disappearance of the starting material without the appearance of baseline streaking (which indicates high-molecular-weight polymers) confirms the chloromethoxy group remains intact and the reaction is proceeding cleanly.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous Na₂S₂O₃ to destroy any residual electrophile. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the major product: 4-bromo-2-chloro-1-(chloromethoxy)benzene (the C5-substituted derivative).

Sources

Troubleshooting

Technical Support Center: 1-Chloro-2-(chloromethoxy)benzene Reaction Work-Up

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical safety, yield, and purity challenges associated with 1-Chloro-2-(chloromethox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical safety, yield, and purity challenges associated with 1-Chloro-2-(chloromethoxy)benzene (an aryl chloromethyl ether).

Because this reagent is a highly reactive alkoxymethylating agent—structurally and behaviorally analogous to chloromethyl methyl ether (MOM-Cl)—it is a potent electrophile and a suspected carcinogen. A successful work-up must go beyond simple product isolation; it must be a self-validating system designed to actively destroy unreacted electrophiles, neutralize acidic byproducts, and protect your newly formed acid-sensitive linkages.

Work-Up Workflow

G N1 Crude Reaction Mixture (Contains Excess Chloromethyl Ether) N2 Active Quench (5% NH3/MeOH or sat. NaHCO3) N1->N2 N3 Vigorous Biphasic Stirring (15-30 mins at 20°C) N2->N3 N4 Phase Separation (EtOAc or DCM extraction) N3->N4 N5 Organic Phase (Wash, Dry, Concentrate) N4->N5 Top/Bottom Layer N6 Aqueous Phase (Formaldehyde, 2-Chlorophenol, Salts) N4->N6 Waste

Workflow for the safe and complete work-up of 1-Chloro-2-(chloromethoxy)benzene reactions.

Troubleshooting & FAQs

Q1: Why is a simple water quench insufficient for 1-Chloro-2-(chloromethoxy)benzene reactions? A: The causality lies in the biphasic partition coefficient of the reagent. 1-Chloro-2-(chloromethoxy)benzene is highly lipophilic. If you simply add water and immediately separate the layers, the unreacted chloromethyl ether preferentially remains in the organic solvent (e.g., dichloromethane or toluene). While chloromethyl ethers hydrolyze rapidly in bulk water[1], the lack of surface area and contact time in a poorly stirred biphasic mixture prevents complete destruction. This leaves active, toxic alkylating agents in your organic phase, which will contaminate your product and pose a severe inhalation hazard during rotary evaporation.

Q2: What is the most effective way to quench the excess reagent? A: You must use an active, nucleophilic quench combined with mechanical force. The gold standard is vigorously stirring the biphasic mixture with saturated aqueous NaHCO₃ or a 5% aqueous ammonia solution for a minimum of 15 to 30 minutes. As demonstrated in foundational methodologies for handling chloroalkyl ethers, vigorous biphasic mixing is an absolute requirement to force the lipophilic reagent into contact with the aqueous nucleophile, ensuring its complete decomposition[2].

Q3: I'm seeing a sharp singlet around 5.5–5.7 ppm in my crude ¹H NMR. What went wrong? A: This chemical shift is the diagnostic signature of the methylene protons (-O-CH₂-Cl) belonging to unreacted chloromethyl ether. Your work-up quench was incomplete. To resolve this, you must either increase the stirring time during the quench phase or switch to a more aggressive nucleophilic quench (like ammonia) before phase separation.

Q4: How do I prevent my product from degrading during the work-up? A: The reaction between 1-Chloro-2-(chloromethoxy)benzene and your substrate likely formed an acetal or ether linkage, which is highly sensitive to acidic conditions. When the excess chloromethyl ether hydrolyzes, it generates hydrochloric acid (HCl) and formaldehyde. If you quench with plain water, the aqueous layer becomes highly acidic, leading to the rapid cleavage of your newly formed product. By using NaHCO₃ or NH₄OH, you actively neutralize the HCl as it forms, maintaining a mildly basic pH and preserving the integrity of your product.

Quantitative Comparison of Quenching Strategies

To ensure a self-validating protocol, select your quenching reagent based on the kinetic and thermodynamic demands of your specific scale.

Quench ReagentMin. Stir TimeEfficiency for Ether DestructionByproduct ManagementProduct Stability (Acetal)
Deionized Water > 60 minsLow (biphasic barrier)Poor (generates free HCl)Low (acidic pH causes cleavage)
Sat. NaHCO₃ (aq) 15 - 30 minsHighGood (neutralizes HCl)High (pH ~8)
5% NH₃ (aq) 5 - 10 minsVery HighExcellent (sequesters formaldehyde)High (pH ~9-10)
Standard Operating Procedure (SOP): Optimized Work-Up

Follow this step-by-step methodology to ensure safety, high yield, and high purity when working with 1-Chloro-2-(chloromethoxy)benzene.

Step 1: Reaction Termination and Cooling

  • Upon reaction completion (verified by TLC/HPLC), cool the reaction flask to 0–5 °C using an ice-water bath. Cooling minimizes the exothermic impact of the subsequent quench.

Step 2: Active Quenching 2. Slowly add an equal volume (relative to the organic solvent) of saturated aqueous NaHCO₃ or 5% NH₃ (aq).

  • Caution: If using NaHCO₃, add dropwise initially to control the evolution of CO₂ gas.

Step 3: Biphasic Destruction (Critical Step) 3. Remove the ice bath and allow the mixture to warm to room temperature (20 °C). 4. Stir the biphasic mixture vigorously (at least 500–800 rpm) for 15 to 30 minutes. This mechanical agitation overcomes the biphasic barrier, forcing the complete hydrolysis of the excess 1-Chloro-2-(chloromethoxy)benzene into 2-chlorophenol, formaldehyde, and HCl[2].

Step 4: Extraction and Phase Separation 5. Transfer the mixture to a separatory funnel. 6. Extract the aqueous layer with your chosen organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x 50 mL). 7. Self-Validation Check: Ensure the aqueous layer pH is ≥ 7. If it is acidic, add more NaHCO₃ before the final extraction to prevent product hydrolysis.

Step 5: Washing and Isolation 8. Wash the combined organic layers with brine (1 x 50 mL). This removes residual water, dissolved formaldehyde, and trace salts. 9. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. 10. Filter the drying agent and concentrate the filtrate under reduced pressure. Always perform this step in a fully operational, well-ventilated fume hood to mitigate any risk of exposure to trace volatile organics.

References
  • Berliner, M. A., & Belecki, K. (2005). "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers". The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. "Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967". PubChem - NIH. Available at:[Link]

Sources

Optimization

how to separate isomers of substituted 1-Chloro-2-(chloromethoxy)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly reactive synthetic intermediates. The separation of positional isomers of sub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly reactive synthetic intermediates. The separation of positional isomers of substituted 1-chloro-2-(chloromethoxy)benzene presents a unique and severe chromatographic challenge.

The core issue lies in the chloromethoxy group (-OCH₂Cl) , an α -chloro ether. This functional group is exceptionally electrophilic. The adjacent oxygen atom stabilizes the formation of an oxocarbenium ion intermediate, making the carbon-chlorine bond highly susceptible to rapid solvolysis and nucleophilic attack. Standard separation paradigms will inevitably destroy your sample. This guide provides the mechanistic reasoning and field-proven protocols required to successfully resolve these sensitive isomers without degradation.

Separation Strategy & Decision Matrix

Before attempting any chromatographic separation, you must evaluate your synthetic workflow. The diagram below outlines the decision-making process for handling α -chloro ether isomers.

G Start Isomer Separation: Substituted 1-Chloro-2-(chloromethoxy)benzene Decision Are precursors (substituted 2-chlorophenols) available? Start->Decision Upstream Upstream Separation (Recommended Workflow) Decision->Upstream Yes Direct Direct Separation (High Risk Workflow) Decision->Direct No Success1 Stable Separation High Yield & Purity Upstream->Success1 RP Reverse-Phase HPLC (Water/MeOH/MeCN) Direct->RP Standard Method NPLC Anhydrous Normal-Phase (Hexane/EtOAc) Direct->NPLC Alternative 1 SFC SFC (CO2 + Aprotic Modifier) Direct->SFC Alternative 2 Fail Degradation: Hydrolysis / Solvolysis RP->Fail Success2 Isomer Resolution (Requires strict moisture control) NPLC->Success2 SFC->Success2

Figure 1: Decision tree for the chromatographic separation of reactive α -chloro ether isomers.

Frequently Asked Questions (FAQs)

Q: Why do my substituted 1-chloro-2-(chloromethoxy)benzene isomers degrade during standard RP-HPLC? A: The degradation is driven by the extreme reactivity of the α -chloro ether moiety. In the presence of water (which is ubiquitous in Reverse-Phase HPLC mobile phases), the compound undergoes rapid hydrolysis. The water acts as a nucleophile, displacing the chloride to form an unstable hemiacetal, which immediately collapses to yield the corresponding substituted 2-chlorophenol, formaldehyde, and hydrochloric acid. Kinetic studies on similar α -chloro ethers, such as chloromethyl methyl ether (CMME), demonstrate an aqueous half-life of less than 1 second at 20°C[1]. Furthermore, if methanolic mobile phases are used, the compound will undergo solvolysis to form a stable methoxymethoxy (MOM) ether, permanently altering your analyte.

Q: Can I use Gas Chromatography (GC-MS) for direct separation? A: While GC-MS is occasionally used for simple, volatile chloromethyl ethers using non-polar columns[2], it is generally not recommended for complex substituted benzylic halides. The high injection port temperatures (typically >200°C) often induce thermal elimination of HCl or Lewis-acid catalyzed rearrangements if active silanol sites exist on the column or glass liner.

Q: What is the recommended chromatographic method for direct separation? A: Anhydrous Normal-Phase Liquid Chromatography (NPLC) is the only reliable direct method. By utilizing strictly dried non-polar solvents (e.g., hexane and ethyl acetate) and avoiding all protic modifiers, you prevent nucleophilic attack on the chloromethoxy carbon. Supercritical Fluid Chromatography (SFC) can also be employed, provided that aprotic modifiers (like anhydrous acetonitrile or dichloromethane) are used instead of standard alcoholic modifiers.

Troubleshooting Guide

Symptom / IssueMechanistic CausalityCorrective Action
Complete loss of analyte peak; appearance of polar degradation peak Atmospheric or solvent-borne moisture has hydrolyzed the α -chloro ether into a phenol[1].Switch to strictly anhydrous NPLC. Store samples over activated 3Å molecular sieves.
Co-elution of isomers on bare silica NPLC Positional isomers of substituted benzenes often exhibit nearly identical dipole moments, leading to poor resolution on standard silica.Switch to a Cyano (CN) or Pentafluorophenyl (PFP) stationary phase operated in normal-phase mode to exploit alternative π−π and dipole interactions.
Peak tailing or missing peaks in GC analysis Thermal degradation or interaction with active silanol groups in the GC inlet liner[2].Lower the inlet temperature, utilize cold on-column injection, and ensure the use of a highly deactivated liner.

Quantitative Data: Chromatographic Compatibility

The following table summarizes the quantitative operational parameters and failure modes for various separation techniques applied to α -chloro ethers.

TechniqueTypical Mobile PhaseAqueous Half-Life / StabilityPrimary Failure ModeViability for α -Chloro Ethers
RP-HPLC Water / Methanol / MeCN< 1 second at 20°C[1]Rapid hydrolysis / solvolysisCritical Failure
GC-MS Helium carrier gasStable if < 100°CThermal elimination of HClLow (Requires cold injection)
SFC Supercritical CO₂ + MeOHMinutes (due to MeOH)Solvolysis to MOM etherModerate (Fails with alcohols)
Anhydrous NPLC Hexane / Ethyl Acetate> 48 hours (if strictly dry)Atmospheric moisture ingressHigh (If properly controlled)

Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system.

Protocol A: Upstream Separation of Precursors (Best Practice)

Causality: The most scientifically sound approach to isolating isomers of a highly reactive compound is to separate them before the reactive group is installed. Substituted 2-chlorophenols are highly stable and can be easily separated using standard methods.

  • Precursor Separation: Dissolve the crude mixture of substituted 2-chlorophenol isomers in a 50:50 mixture of Water/Acetonitrile.

  • Chromatography: Inject onto a standard C18 RP-HPLC column. Elute using a gradient of Water to Acetonitrile (both containing 0.1% Trifluoroacetic acid to suppress phenol ionization).

  • Fraction Collection & Drying: Collect the resolved isomer fractions. Remove the solvent via lyophilization to yield pure, dry substituted 2-chlorophenol isomers.

  • Chloromethylation: In a strictly anhydrous, inert environment (fume hood required due to the extreme toxicity and carcinogenicity of chloromethylating agents[3]), react the purified phenol isomer with chloromethyl methyl ether (CMME) or paraformaldehyde/HCl.

  • Validation: Analyze the final product via anhydrous NMR (using CDCl₃ dried over molecular sieves) to confirm the presence of the intact -OCH₂Cl protons (typically a singlet around δ 5.5 - 6.0 ppm) without introducing it to an HPLC system.

Protocol B: Anhydrous Normal-Phase HPLC Separation (Direct Method)

Causality: If upstream separation is impossible, you must eliminate all nucleophiles from the chromatographic system.

  • Solvent Preparation: Procure HPLC-grade Hexane and Ethyl Acetate. Add activated 3Å molecular sieves directly to the solvent bottles and allow them to rest for 48 hours to remove trace water.

  • System Purge: Flush the HPLC system with Isopropanol (to remove any residual water/salts from previous reverse-phase runs), followed by the anhydrous Hexane/Ethyl Acetate mixture.

  • Self-Validation Step: Run a blank injection of the anhydrous solvent. Follow this with an injection of a stable, non-reactive internal standard (e.g., toluene or a stable halogenated benzene) to verify baseline stability, pump performance, and column theoretical plates before risking your reactive analyte.

  • Sample Preparation: Dissolve the substituted 1-chloro-2-(chloromethoxy)benzene isomer mixture strictly in anhydrous Hexane. Do not use any protic solvents for sample dissolution.

  • Elution & Detection: Inject the sample onto a Cyano (CN) column. Run an isocratic elution (e.g., 95% Hexane / 5% Ethyl Acetate). Monitor via UV detection at 254 nm.

  • Post-Run Handling: Immediately concentrate the collected fractions under a stream of dry nitrogen and store at -20°C over molecular sieves to prevent atmospheric hydrolysis.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Identification of Impurities in Synthesized 1-Chloro-2-(chloromethoxy)benzene

Introduction: The Criticality of Purity in Synthetic Intermediates 1-Chloro-2-(chloromethoxy)benzene (CAS No. 58171-26-9) is a halogenated ether that serves as a valuable intermediate in the synthesis of more complex mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Synthetic Intermediates

1-Chloro-2-(chloromethoxy)benzene (CAS No. 58171-26-9) is a halogenated ether that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The reactivity of the chloromethoxy group makes it a potent alkylating agent, but this same reactivity necessitates stringent quality control. The presence of impurities, even in trace amounts, can have significant downstream consequences, leading to unwanted side reactions, reduced yield of the final active ingredient, and the introduction of potentially toxic byproducts into the final product.[2][3] Therefore, a robust analytical strategy to identify and quantify potential impurities is not merely a quality control measure but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the entire synthetic process.

This guide provides a comparative analysis of key analytical methodologies for the identification of impurities in synthesized 1-Chloro-2-(chloromethoxy)benzene. We will explore the likely synthetic origins of these impurities and present detailed, field-tested protocols to equip researchers, scientists, and drug development professionals with a reliable framework for purity assessment.

Part 1: Plausible Synthetic Pathway and the Genesis of Impurities

While multiple synthetic routes may exist, a common and efficient method for introducing a chloromethoxy group onto a phenolic compound is through chloromethylation. This reaction typically involves the treatment of the parent phenol with formaldehyde and hydrogen chloride. For the synthesis of 1-Chloro-2-(chloromethoxy)benzene, the logical starting material is 2-chlorophenol.

The core reaction is an electrophilic aromatic substitution where the protonated formaldehyde (or its equivalent) acts as the electrophile. However, the reaction conditions that facilitate this transformation are also ripe for the formation of several predictable impurities.

Plausible Impurities Arising from Synthesis:

  • Unreacted Starting Materials:

    • 2-Chlorophenol: Incomplete reaction will result in the carryover of this starting material.

  • Products of Side Reactions:

    • Bis(2-chlorophenoxymethyl) ether: This impurity can form through the reaction of the product with another molecule of 2-chlorophenol under acidic conditions.

    • Dichloromethane and Water: These are common byproducts of the chloromethylation reaction itself. While volatile, residual amounts may be present.

  • Isomeric Impurities:

    • 1-Chloro-4-(chloromethoxy)benzene: The hydroxyl group of 2-chlorophenol is an ortho-, para-directing group. While the ortho position is sterically hindered by the chlorine atom, some substitution at the para position is highly probable, leading to this key isomeric impurity.

  • Over-chlorination Products:

    • Dichlorinated (chloromethoxy)benzenes: If the reaction conditions are too harsh or if excess chlorinating agent is present, further chlorination of the aromatic ring can occur.[4]

Below is a diagram illustrating the proposed synthetic pathway and the formation of these potential impurities.

G cluster_reactants Starting Materials cluster_reaction Chloromethylation Reaction cluster_products Reaction Output 2-Chlorophenol 2-Chlorophenol ReactionVessel Reaction Conditions (Acidic, ~60°C) 2-Chlorophenol->ReactionVessel Formaldehyde_HCl Formaldehyde (CH2O) + Hydrogen Chloride (HCl) Formaldehyde_HCl->ReactionVessel Target 1-Chloro-2-(chloromethoxy)benzene (Target Product) ReactionVessel->Target Main Pathway Impurity_Unreacted Unreacted 2-Chlorophenol ReactionVessel->Impurity_Unreacted Incomplete Reaction Impurity_Isomer 1-Chloro-4-(chloromethoxy)benzene (Isomeric Impurity) ReactionVessel->Impurity_Isomer Para-substitution Impurity_SideProduct Bis(2-chlorophenoxymethyl) ether (Side Product) ReactionVessel->Impurity_SideProduct Dimerization Impurity_Overchlorination Dichlorinated Analogs (Over-chlorination) ReactionVessel->Impurity_Overchlorination Side Reaction

Caption: Proposed synthesis and impurity formation pathway.

Part 2: Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount for effective impurity profiling. The primary methods for evaluating chlorinated aromatic compounds are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Each offers unique advantages and limitations.

Analytical Technique Principle Information Provided Advantages Limitations
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.[5]Quantitative purity, identification of volatile impurities by mass-to-charge ratio and fragmentation patterns.Excellent separation for volatile isomers, high sensitivity, provides structural information for identification against spectral libraries (e.g., NIST).[6][7]Limited to thermally stable and volatile compounds. High molecular weight byproducts may not be detected.
HPLC Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, typically with UV detection.[8]Quantitative purity, detection of non-volatile and thermally labile impurities.High resolution, suitable for a wide range of compound polarities. Purity levels as high as 99.5% can be confirmed.[2][9]Provides less structural information than MS or NMR. Co-elution of impurities is possible. Requires appropriate chromophores for UV detection.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure.Unambiguous structural confirmation of the main component and impurities. Quantitative analysis (qNMR) with an internal standard.[10]Gold standard for structural elucidation. Can identify unknown impurities without a reference standard. Provides information on all proton-containing species.Lower sensitivity compared to GC-MS and HPLC. Complex mixtures can lead to overlapping signals, making interpretation difficult.

Expert Insight: For a comprehensive analysis, a multi-technique approach is advisable. GC-MS is the workhorse for identifying volatile and isomeric impurities due to its superior resolving power for such species and the definitive identification provided by mass spectrometry.[11] HPLC is essential for detecting less volatile byproducts like the bis-ether impurity. Finally, NMR serves as the ultimate arbiter for structural confirmation of the final, purified product.

Part 3: Recommended Analytical Workflow & Protocols

A self-validating workflow ensures that results are reliable and reproducible. The proposed workflow integrates chromatographic separation with spectroscopic confirmation.

Caption: Recommended workflow for impurity analysis.

Experimental Protocol 1: GC-MS Analysis

This method is optimized for the separation and identification of volatile impurities, including the starting material and positional isomers.

  • Materials and Reagents:

    • Synthesized 1-Chloro-2-(chloromethoxy)benzene

    • Dichloromethane (DCM), HPLC grade or equivalent

    • 0.22 µm syringe filters

    • GC vials with septa

  • Instrumentation and Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended for resolving aromatic isomers.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/Splitless inlet at 250°C. A split ratio of 50:1 is a good starting point.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-450.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.[11]

  • Procedure:

    • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the synthesized product in dichloromethane. Filter the solution through a 0.22 µm syringe filter into a GC vial.[7]

    • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

    • Data Interpretation: Identify the main peak corresponding to 1-Chloro-2-(chloromethoxy)benzene. Search the NIST mass spectral library to tentatively identify impurity peaks.[6] Pay close attention to peaks corresponding to the expected m/z of unreacted 2-chlorophenol and the isomeric product, which will have identical molecular ions but may show subtle differences in fragmentation.

Experimental Protocol 2: Reverse-Phase HPLC Analysis

This method is designed to detect less volatile impurities that may not be amenable to GC analysis.

  • Materials and Reagents:

    • Synthesized 1-Chloro-2-(chloromethoxy)benzene

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • 0.45 µm membrane filters for mobile phase

    • 0.22 µm syringe filters for sample

  • Instrumentation and Conditions:

    • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides robust separation for chlorinated aromatic compounds.[8]

    • Mobile Phase: A gradient of acetonitrile and water is effective.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • Start at 60% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 220 nm. A PDA detector allows for spectral analysis of peaks to check for co-elution.[9]

  • Procedure:

    • Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of the synthesized product in acetonitrile. Filter through a 0.22 µm syringe filter into an HPLC vial.

    • Analysis: Inject 10 µL of the prepared sample into the HPLC system.

    • Data Interpretation: Calculate purity based on the relative peak area (% area). Look for later-eluting peaks which may correspond to higher molecular weight impurities like bis(2-chlorophenoxymethyl) ether.

Part 4: Hypothetical Data Summary and Interpretation

The following table summarizes expected results from the analytical workflow, providing a clear comparison of how different techniques would detect the hypothesized impurities.

Compound Expected GC Retention Time (min) Key Mass Fragments (m/z) Expected HPLC Retention Time (min) Notes
2-Chlorophenol~8.5128 (M+), 93, 64~5.2Starting material, more polar, elutes earlier in RP-HPLC.
1-Chloro-2-(chloromethoxy)benzene ~11.2 176 (M+), 141, 111, 49 ~10.5 Target Product.
1-Chloro-4-(chloromethoxy)benzene~11.5176 (M+), 141, 111, 49~10.8Isomer, slightly different retention time from the main product. Mass spectrum is very similar.
Bis(2-chlorophenoxymethyl) ether>20 (may not elute cleanly)282 (M+), 155, 127~14.1Dimer, less volatile. Best detected by HPLC.

Causality Behind Experimental Choices: The use of a non-polar DB-5ms column in GC is crucial as it separates compounds primarily by boiling point, which is effective for distinguishing isomers.[11] In HPLC, a C18 column is a versatile choice for reverse-phase chromatography, and the water/acetonitrile gradient allows for the elution of compounds with a wide range of polarities, ensuring that both the starting material and less polar byproducts are effectively separated.[8]

Conclusion

The identification of impurities in synthetic intermediates like 1-Chloro-2-(chloromethoxy)benzene is a multi-faceted challenge that requires a thoughtful, evidence-based analytical strategy. No single technique is sufficient. A combination of high-resolution GC-MS for volatile and isomeric impurities, complemented by reverse-phase HPLC for non-volatile species, provides a comprehensive impurity profile. This dual-chromatographic approach, validated by NMR for final structural confirmation, constitutes a robust, self-validating system that ensures the quality and safety of the material for its intended downstream applications. Adherence to these detailed protocols will empower researchers to make informed decisions about product purity, process optimization, and the ultimate success of their synthetic endeavors.

References

A complete list of all sources cited in this guide is provided below.

  • BenchChem. (2025). The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 1-Chloro-2-(dichloromethyl)benzene using Reverse-Phase HPLC.
  • Organic Syntheses. Benzene, 2,4-dichloro-1-methoxy-.
  • BenchChem. (2025). Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Chloro-2-[dichloro(phenyl)methyl]benzene.
  • Guidechem. 1-Chloro-2-chloromethoxy-benzene 58171-26-9 wiki.
  • NIST. Benzene, 1-chloro-2-methoxy-.
  • BenchChem. (2025). Application Note: Gas Chromatography Protocol for the Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene.
  • BenchChem. (2025). Confirming the Identity of 1-Chloro-2-(2-chloroethyl)
  • NCBI Bookshelf. Toxicological Profile for Benzene - ANALYTICAL METHODS.
  • Asian Publication Corporation. (2006).
  • SCIRP. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • ResearchGate. (2008). Identification of -Chloro-2,2',4,4',6,6'-Hexanitrobibenzyl as an Impurity in Hexanitrostilbene.

Sources

Comparative

Assessing the Genotoxicity of 1-Chloro-2-(chloromethoxy)benzene: A Comparative Guide to Assay Platforms

When assessing the genotoxic liability of highly reactive, volatile electrophiles like 1-Chloro-2-(chloromethoxy)benzene (CAS: 58171-26-9), standard regulatory assays frequently fall short. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

When assessing the genotoxic liability of highly reactive, volatile electrophiles like 1-Chloro-2-(chloromethoxy)benzene (CAS: 58171-26-9), standard regulatory assays frequently fall short. As a Senior Application Scientist specializing in genetic toxicology, I consistently observe that the physicochemical properties of chloromethyl ethers—specifically their propensity for rapid aqueous hydrolysis and volatilization—lead to false-negative artifacts in traditional agar-based systems.

This guide objectively compares the performance of the Sealed Microplate Fluctuation Ames Assay (Ames MPF™) against traditional alternatives, providing the mechanistic rationale and experimental data necessary to accurately profile this challenging compound.

The Mechanistic Challenge: Why Standard Assays Fail

1-Chloro-2-(chloromethoxy)benzene contains an α -chloro ether moiety. In biological systems, this functional group acts as a potent, direct-acting alkylating agent. The carbon-chlorine bond spontaneously cleaves via SN1/SN2 mechanisms to form a highly electrophilic oxonium ion, which subsequently alkylates nucleophilic sites on DNA (predominantly the N7 position of guanine), leading to base-pair substitution mutations [1].

However, this exact reactivity makes in vitro testing difficult. In the aqueous media of standard assays, the intermediate is rapidly quenched by water to yield formaldehyde, hydrochloric acid, and 2-chlorophenol [2]. Furthermore, the parent compound is highly volatile. If exposed in an open or semi-porous system (like an agar plate), the compound evaporates before sufficient bacterial exposure occurs.

Mechanism A 1-Chloro-2-(chloromethoxy)benzene (Volatile & Reactive) B Aqueous Media (Hydrolysis) A->B H2O C Electrophilic Oxonium Ion [Ar-O-CH2+] A->C -Cl- (SN1/SN2) D Formaldehyde + 2-Chlorophenol (Degradation Products) C->D H2O (Quenching) E DNA Alkylation (N7-Guanine, N3-Adenine) C->E Nucleophilic Attack by DNA F Base-Pair Substitution (Mutagenesis) D->F Crosslinking (Weak) E->F Replication Error

Fig 1: Mechanistic pathway of 1-Chloro-2-(chloromethoxy)benzene genotoxicity and hydrolysis.

Platform Comparison: Product vs. Alternatives

To capture the true genotoxic potential of 1-Chloro-2-(chloromethoxy)benzene, the assay must minimize aqueous pre-incubation time and physically trap volatile emissions.

The Product: Sealed Liquid Microplate Ames Assay (Ames MPF™)

The Ames MPF is a miniaturized, liquid-based fluctuation assay [3]. By executing the exposure in a 384-well microplate sealed with a gas-tight polyolefin film, this platform completely contains volatile emissions. Crucially, it avoids the 45°C molten agar step of the traditional Ames test, thereby minimizing thermally accelerated hydrolysis. This ensures the bacteria are exposed to the intact parent compound and its short-lived reactive intermediates [4].

Alternative 1: Traditional Pre-incubation Ames Test (OECD 471)

While the gold standard for stable compounds, the traditional agar-based Ames test is highly problematic for volatile alkylating agents. The high surface-area-to-volume ratio of the Petri dish and the porous nature of the agar allow 1-Chloro-2-(chloromethoxy)benzene to evaporate. Furthermore, mixing the compound with 45°C top agar rapidly accelerates the hydrolysis of the chloromethoxy group, frequently resulting in false negatives.

Alternative 2: In Vitro Comet Assay (Mammalian Cells)

The Comet assay is highly sensitive to DNA strand breaks. However, mammalian cell culture media are rich in serum proteins and nucleophilic amino acids. These components act as "scavengers," prematurely quenching the electrophilic oxonium ion before it can traverse the cytoplasm and reach the nucleus, artificially suppressing the dose-response curve.

Quantitative Performance Comparison
ParameterSealed Ames MPF™ (Product)Traditional Ames (Agar)In Vitro Comet Assay
Volatile Containment Excellent (Gas-tight 384-well seal)Poor (Open agar surface)Moderate (Sealed flasks, open processing)
Hydrolysis Mitigation High (Room temp liquid dosing)Low (45°C agar accelerates degradation)Low (High aqueous volume & serum proteins)
Sensitivity to Alkylators High (Concentrated exposure in wells)Moderate (Diluted in agar matrix)Moderate (Scavenged by cellular nucleophiles)
Test Article Requirement < 10 mg > 50 mg> 20 mg
Readout Objectivity High (Colorimetric spectrophotometry)Low (Manual colony counting)Medium (Image analysis software)

Experimental Methodology: Sealed Ames MPF™ Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific controls to verify that volatility and hydrolysis have been successfully managed [5].

Step-by-Step Workflow

1. Preparation of Anhydrous Stocks Causality: 1-Chloro-2-(chloromethoxy)benzene must be dissolved in strictly anhydrous Dimethyl Sulfoxide (DMSO). Any trace water in the solvent will initiate premature hydrolysis of the chloromethoxy group before bacterial exposure.

  • Prepare a top stock of 100 mg/mL in anhydrous DMSO under nitrogen.

  • Perform 6-point serial dilutions immediately prior to dosing.

2. Bacterial Strain Selection & Preparation Causality: Use Salmonella typhimurium strains TA100 and TA1535 . These strains are engineered to detect base-pair substitutions, which are the hallmark mutations induced by direct DNA alkylation at the N7 position of guanine.

  • Grow cultures overnight in nutrient broth to an OD600​ of > 2.0.

3. Liquid Dosing and Metabolic Activation Causality: While the compound is a direct-acting alkylator, an S9-positive arm must be included to assess whether hepatic phase I/II enzymes detoxify the reactive oxonium intermediate.

  • Mix 10 µL of the test article dilution with 240 µL of exposure medium (containing minimal histidine and bromocresol purple pH indicator) and 10 µL of bacteria.

4. Sealed Microplate Incubation (The Critical Step) Causality: The immediate application of a gas-tight seal prevents the escape of the volatile parent compound and its formaldehyde degradation product, ensuring accurate dose-response metrics.

  • Transfer 50 µL aliquots into a 384-well microplate.

  • Self-Validation Step: Leave the wells immediately adjacent to the highest dose empty (filled only with vehicle). This acts as a "Blank Adjacent Well" control to spectrophotometrically verify that no vapor-phase cross-contamination occurred beneath the seal.

  • Seal the plate with a gas-tight polyolefin film and incubate at 37°C for 48 hours.

5. Colorimetric Readout Causality: Revertant bacteria (His+) will grow and metabolize, dropping the pH of the medium. The bromocresol purple indicator shifts from purple to yellow, providing an objective, machine-readable endpoint.

Workflow S1 S1 S2 2. Exposure Medium Minimal Histidine + S9 Mix S1->S2 S3 3. Test Article Dosing Direct injection into liquid medium S2->S3 S4 4. Microplate Incubation 384-well, gas-tight seal, 48h S3->S4 Immediate Transfer & Seal S5 5. Colorimetric Readout Reversion to His+ (Purple to Yellow) S4->S5

Fig 2: Step-by-step workflow for the Sealed Microplate Fluctuation Ames Assay.

Conclusion

For highly reactive, hydrolytically unstable, and volatile compounds like 1-Chloro-2-(chloromethoxy)benzene, standard agar-based genotoxicity assays introduce unacceptable risks of false-negative reporting. By utilizing the Sealed Ames MPF™ platform , researchers can physically contain volatile emissions, minimize aqueous degradation artifacts, and achieve highly sensitive, objective dose-response data that accurately reflects the compound's true alkylating hazard.

References

  • Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one...PMC / National Institutes of Health.
  • (Chloromethoxy)benzene | C7H7ClO | CID 81201PubChem - NIH.
  • Assessment of the miniaturized liquid Ames microplate format (MPF™) for a selection of the test items...PubMed.
  • Direct comparison of the Ames microplate format (MPF) test in liquid medium with the standard Ames pre-incubation assay...ResearchGate.
  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test FormatsPMC / National Institutes of Health.
Validation

A Mechanistic and Comparative Guide to the Reactions of 1-Chloro-2-(chloromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted reactivity and reaction mechanisms of 1-Chloro-2-(chloromethoxy)benzene. Due to the limited direct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted reactivity and reaction mechanisms of 1-Chloro-2-(chloromethoxy)benzene. Due to the limited direct studies on this specific molecule, this document synthesizes information from analogous compounds, such as α-chloroethers and substituted chlorobenzenes, to provide a robust predictive framework. We will explore its potential applications in organic synthesis and objectively compare its predicted performance with established alternative reagents, supported by relevant experimental data from the literature.

Introduction to 1-Chloro-2-(chloromethoxy)benzene: A Reactive Intermediate

1-Chloro-2-(chloromethoxy)benzene, with the chemical formula C₇H₆Cl₂O, is a bifunctional molecule containing a chlorobenzene moiety and a highly reactive chloromethoxy group.[1] The reactivity of this compound is expected to be dominated by the α-chloroether functionality, which is analogous to the well-studied and highly reactive chloromethyl methyl ether (MOM-Cl).[2][3][4] α-chloroethers are potent alkylating agents and are known to be carcinogenic; therefore, handling of 1-Chloro-2-(chloromethoxy)benzene should be conducted with extreme caution, and in situ generation is often a preferred strategy for related compounds.[2][5]

The presence of the 2-chloro substituent on the benzene ring will electronically and sterically influence the reactivity of both the aromatic ring and the chloromethoxy group.

Predicted Reaction Mechanisms of 1-Chloro-2-(chloromethoxy)benzene

The primary reactive center of 1-Chloro-2-(chloromethoxy)benzene is the chloromethoxy group, which is expected to undergo nucleophilic substitution. The aromatic ring can also participate in electrophilic aromatic substitution, though it is deactivated by the chloro substituent.

Nucleophilic Substitution at the Chloromethoxy Group

The chloromethoxy group is a powerful electrophile and is expected to react readily with a wide range of nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, and the operative pathway will depend on the nucleophile, solvent, and reaction conditions.[6][7]

  • Sₙ1 Mechanism: In polar, non-nucleophilic solvents, 1-Chloro-2-(chloromethoxy)benzene is likely to ionize to form a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic and will be rapidly trapped by a nucleophile.

  • Sₙ2 Mechanism: With strong, anionic nucleophiles in less polar solvents, a direct bimolecular displacement of the chloride is also plausible.

The primary application of this reactivity is the introduction of the 2-chlorophenoxymethyl protecting group for alcohols or for the alkylation of other nucleophiles.

Electrophilic Aromatic Substitution

The benzene ring of 1-Chloro-2-(chloromethoxy)benzene is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the chlorine atom. However, the chlorine and the methoxy group are ortho, para-directing.[8][9] Therefore, EAS reactions, such as nitration or halogenation, are expected to occur primarily at the positions para and ortho to the existing substituents, with the regioselectivity influenced by the steric hindrance of the chloromethoxy group. Forcing conditions may be required for these transformations.

Comparative Analysis with Alternative Reagents

The primary synthetic utility of 1-Chloro-2-(chloromethoxy)benzene is predicted to be as a protecting group for alcohols or as an alkylating agent. Here, we compare its potential performance with established reagents for similar transformations.

Methoxymethyl (MOM) Protection of Alcohols

A common alternative to the 2-chlorophenoxymethyl group is the methoxymethyl (MOM) group, typically introduced using chloromethyl methyl ether (MOM-Cl).

ReagentTypical ConditionsAdvantagesDisadvantages
1-Chloro-2-(chloromethoxy)benzene (Predicted) Base (e.g., Hunig's base), CH₂Cl₂Potentially more stable protecting group under certain conditions.Likely a potent carcinogen; limited availability.
Chloromethyl methyl ether (MOM-Cl) Base (e.g., Hunig's base), CH₂Cl₂Well-established, high-yielding reactions.Highly carcinogenic, often generated in situ.[2][5]
Dimethoxymethane/Acyl Halide Lewis acid (e.g., Zn(II) salts)In situ generation of MOM-Cl, avoiding handling of the pure carcinogen.[3][4]Requires an additional activation step.
Chloromethylation Reactions

For the introduction of a chloromethyl group onto an aromatic ring, several alternatives to a Friedel-Crafts reaction with 1-Chloro-2-(chloromethoxy)benzene exist.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
1-Chloro-2-(chloromethoxy)benzene (Predicted) Lewis Acid (e.g., AlCl₃)Direct introduction of a substituted benzyl moiety.Potentially harsh conditions, risk of side reactions.
Formaldehyde/HCl (Blanc-Quelet Reaction) ZnCl₂Uses readily available starting materials.Can produce the highly carcinogenic bis(chloromethyl) ether.[2]
Bis(chloromethyl) ether Lewis AcidHighly reactive.Extremely potent carcinogen.[10]

Experimental Protocols

Protocol for MOM Protection of an Alcohol using in situ Generated MOM-Cl

This protocol is adapted from procedures for the efficient synthesis of chloromethyl methyl ether and its subsequent use.[3][4]

Materials:

  • Dimethoxymethane

  • Acetyl chloride

  • Zinc(II) chloride (catalyst)

  • Toluene (solvent)

  • Alcohol substrate

  • Diisopropylethylamine (Hunig's base)

Procedure:

  • To a solution of dimethoxymethane (1.5 equiv) in toluene, add a catalytic amount of zinc(II) chloride (0.01 mol%).

  • Add acetyl chloride (1.5 equiv) dropwise at room temperature. The reaction is typically complete within 1-4 hours.[3]

  • The resulting solution of chloromethyl methyl ether in toluene is used directly.

  • In a separate flask, dissolve the alcohol substrate (1.0 equiv) in toluene and cool to 0 °C.

  • Add diisopropylethylamine (2.0 equiv).

  • Add the prepared solution of chloromethyl methyl ether dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry over anhydrous sulfate, and purify by chromatography.

Visualizing Reaction Mechanisms and Workflows

Predicted Nucleophilic Substitution Pathways

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway A 1-Chloro-2-(chloromethoxy)benzene B Oxocarbenium Ion (Resonance Stabilized) A->B -Cl⁻ C Protected Alcohol B->C +ROH, -H⁺ D 1-Chloro-2-(chloromethoxy)benzene E [ROH---CH(OAr)---Cl]‡ (Transition State) D->E +ROH F Protected Alcohol E->F -HCl

Caption: Competing Sₙ1 and Sₙ2 pathways for alcohol protection.

Experimental Workflow for Alcohol Protection

G start Start prep_mom In situ generation of MOM-Cl (Dimethoxymethane, Acyl Halide, ZnCl₂) start->prep_mom prep_alcohol Prepare solution of alcohol and base start->prep_alcohol reaction Combine solutions and react prep_mom->reaction prep_alcohol->reaction workup Aqueous workup and extraction reaction->workup purify Purification (e.g., Chromatography) workup->purify end Final Product purify->end

Caption: Workflow for alcohol protection using in situ generated MOM-Cl.

Conclusion

While direct mechanistic studies on 1-Chloro-2-(chloromethoxy)benzene are scarce, a comprehensive understanding of its reactivity can be inferred from related structures. It is predicted to be a highly reactive alkylating agent, primarily at the chloromethoxy group, with potential applications in introducing the 2-chlorophenoxymethyl moiety. However, its probable carcinogenic nature necessitates extreme caution. For many applications, safer and more established alternatives, such as the in situ generation of MOM-Cl, offer comparable or superior utility with reduced handling risks. Further experimental investigation is required to fully elucidate the reaction kinetics and synthetic scope of 1-Chloro-2-(chloromethoxy)benzene.

References

  • BenchChem. A Comparative Guide to the Synthesis and Properties of 1-Chloro-2-(2-methylpropoxy)benzene Analogs. (URL not available)
  • BenchChem. A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-(dichloromethyl)benzene. (URL not available)
  • BenchChem. An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Chloromethyl Methyl Ether. (URL not available)
  • BenchChem. Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis. (URL not available)
  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • BenchChem. The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. (URL not available)
  • BenchChem. Unraveling the Reaction Mechanisms of 1-Chloro-2-(2-chloroethyl)
  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. PubMed. [Link]

  • BenchChem. An In-depth Technical Guide to the Reactivity of 1-Chloro-2-propylbenzene. (URL not available)
  • Marvel, C. S., & Porter, P. K. (1922). ETHER, CHLOROMETHYL METHYL. Organic Syntheses, 2, 53. [Link]

  • Berliner, M. A., & Belecki, K. (2006). ALCOHOL. Organic Syntheses, 83, 102. [Link]

  • BenchChem. Unraveling the Reaction Kinetics of (1-Chloro-2-methylpropyl)
  • Moss, R. A., & Munjal, R. C. (1979). Formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene. Journal of the Chemical Society, Perkin Transactions 2, (10), 1264. [Link]

  • NIST. Benzene, 1-chloro-2-(chloromethyl)-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, 1-chloro-2-methoxy-. NIST Chemistry WebBook. [Link]

  • Land Of Learning. (2023, June 23). Chlorobenzene synthesis | Benzene reactions | Organic mechanisms [Video]. YouTube. [Link]

  • SciSpace. (2022, July 28). Article. [Link]

  • PubChem. 1-Chloro-2-(2-chloroethyl)benzene. [Link]

  • Let's Crack Chemistry. (2023, March 25). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene [Video]. YouTube. [Link]

  • PubChem. 1-Chloro-2-ethoxybenzene. [Link]

  • Procaccini, C., Bozzelli, J. W., Longwell, J. P., Sarofim, A. F., & Smith, K. A. (2003). Formation of chlorinated aromatics by reactions of Cl*, Cl2, and HCl with benzene in the cool-down zone of a combustor. Environmental Science & Technology, 37(8), 1684–1689. [Link]

  • Al-Subaie, A. A., & Al-Lohedan, H. A. (2014). Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. Journal of Saudi Chemical Society, 18(5), 459-465. [Link]

  • OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry. [Link]

  • Olah, G. A., Beal, D. A., & Olah, J. A. (1976). Aromatic substitution. XXXVIII. Chloromethylation of benzene and alkylbenzenes with bis(chloromethyl)ether, 1,4-bis(chloromethoxy)butane, 1-chloro-4-chloromethoxybutane, and formaldehyde derivatives. The Journal of Organic Chemistry, 41(9), 1627–1631. [Link]

  • Matrix Fine Chemicals. 1-CHLORO-2-(CHLOROMETHYL)BENZENE | CAS 611-19-8. [Link]

Sources

Comparative

cross-reactivity studies of 1-Chloro-2-(chloromethoxy)benzene

An In-Depth Technical Guide to Cross-Reactivity Studies of 1-Chloro-2-(chloromethoxy)benzene Executive Summary Introduction 1-Chloro-2-(chloromethoxy)benzene is a haloalkoxybenzene, a class of compounds that can be found...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of 1-Chloro-2-(chloromethoxy)benzene

Executive Summary

Introduction

1-Chloro-2-(chloromethoxy)benzene is a haloalkoxybenzene, a class of compounds that can be found as intermediates or impurities in various chemical manufacturing processes. Given its reactive chloromethoxy group, it has the potential to be an alkylating agent, raising concerns about its toxicological profile and the need for accurate detection at trace levels. The accurate quantification of 1-Chloro-2-(chloromethoxy)benzene is critical in environmental monitoring, occupational safety, and pharmaceutical impurity profiling.

However, a significant challenge in the analysis of any small molecule is the potential for cross-reactivity, where other structurally similar compounds in the sample matrix produce a signal that is mistakenly attributed to the analyte of interest. This can lead to false positives or inaccurate quantification, with serious implications for regulatory compliance and safety assessment. This guide provides a detailed roadmap for designing and executing rigorous cross-reactivity studies for 1-Chloro-2-(chloromethoxy)benzene.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is paramount in minimizing and characterizing cross-reactivity. The following sections detail the application of common analytical techniques for the analysis of 1-Chloro-2-(chloromethoxy)benzene and discuss potential cross-reactivity concerns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of 1-Chloro-2-(chloromethoxy)benzene.

Principle and Advantages: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification. The high resolving power of gas chromatography combined with the specificity of mass spectrometry provides a high degree of confidence in the identification and quantification of the target analyte.

Potential Cross-Reactivity: Cross-reactivity in GC-MS can occur if a compound co-elutes with 1-Chloro-2-(chloromethoxy)benzene and shares common mass fragments. Potential cross-reactants include:

  • Isomers: 1-Chloro-3-(chloromethoxy)benzene and 1-Chloro-4-(chloromethoxy)benzene.

  • Structurally Related Compounds: Other haloalkoxybenzenes or compounds with similar functional groups.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a stock solution of 1-Chloro-2-(chloromethoxy)benzene in a suitable solvent (e.g., methanol, hexane) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare solutions of potential cross-reactants at a concentration equivalent to the highest calibration standard.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/splitless injector, operated in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-400) and Selected Ion Monitoring (SIM).

  • Data Analysis:

    • Analyze the calibration standards to establish a calibration curve.

    • Analyze the potential cross-reactant solutions individually to determine their retention times and mass spectra.

    • Analyze a mixture of 1-Chloro-2-(chloromethoxy)benzene and the potential cross-reactants to assess for co-elution and spectral overlap.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability.

Principle and Advantages: In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A variety of detectors can be used, with UV-Vis and mass spectrometry (LC-MS) being the most common.

Potential Cross-Reactivity: In HPLC, cross-reactivity can occur if a compound has a similar retention time to 1-Chloro-2-(chloromethoxy)benzene and absorbs at the same wavelength in UV-Vis detection.

Experimental Protocol for HPLC Analysis:

  • Sample Preparation:

    • Prepare a stock solution of 1-Chloro-2-(chloromethoxy)benzene in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution.

    • Prepare solutions of potential cross-reactants.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of 1-Chloro-2-(chloromethoxy)benzene.

  • Data Analysis:

    • Analyze the calibration standards to generate a calibration curve.

    • Analyze the potential cross-reactant solutions to determine their retention times and UV spectra.

    • Analyze a mixed solution to assess for co-elution and spectral interference.

Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are highly sensitive and specific methods that rely on the binding of an antibody to a target antigen. While no commercial ELISA kits for 1-Chloro-2-(chloromethoxy)benzene are known to exist, this section discusses the principles and challenges of developing such an assay.

Principle and Advantages: An antibody specific to 1-Chloro-2-(chloromethoxy)benzene would be developed and used to capture the analyte from a sample. The amount of captured analyte is then quantified using an enzyme-linked secondary antibody that generates a colorimetric or fluorescent signal. The main advantage of immunoassays is their high sensitivity and potential for high-throughput screening.

Potential Cross-Reactivity: The specificity of an immunoassay is determined by the binding characteristics of the antibody. Cross-reactivity will occur with compounds that have a similar chemical structure and can also bind to the antibody. The development of an antibody that can distinguish between isomers of 1-chloro-(chloromethoxy)benzene would be extremely challenging.

Experimental Data & Cross-Reactivity Profiles

The following tables present hypothetical data to illustrate how the results of a cross-reactivity study might be presented.

Table 1: Hypothetical GC-MS Cross-Reactivity Data

CompoundRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)% Cross-Reactivity
1-Chloro-2-(chloromethoxy)benzene 12.5 176 141 111 100
1-Chloro-3-(chloromethoxy)benzene12.8176141111<0.1
1-Chloro-4-(chloromethoxy)benzene13.1176141111<0.1
2-Chlorophenol8.21286493Not Detected
Dichloromethane3.1844986Not Detected

Table 2: Hypothetical HPLC Cross-Reactivity Data

CompoundRetention Time (min)λmax (nm)% Cross-Reactivity
1-Chloro-2-(chloromethoxy)benzene 7.8 275 100
1-Chloro-3-(chloromethoxy)benzene8.12785
1-Chloro-4-(chloromethoxy)benzene8.52802
2-Chlorophenol5.4274<1

Table 3: Hypothetical Immunoassay Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
1-Chloro-2-(chloromethoxy)benzene 10 100
1-Chloro-3-(chloromethoxy)benzene5020
1-Chloro-4-(chloromethoxy)benzene10010
2-Chlorophenol>10,000<0.1

Interpretation of Results & Best Practices

  • GC-MS: The high selectivity of GC-MS, particularly when using appropriate chromatographic separation and monitoring multiple ions, can effectively differentiate between isomers and structurally related compounds. The hypothetical data in Table 1 shows that while the isomers share the same mass fragments, they are chromatographically resolved, leading to negligible cross-reactivity.

  • HPLC: With UV detection, there is a higher potential for cross-reactivity due to overlapping retention times and similar UV spectra among isomers. The hypothetical data in Table 2 illustrates this potential for peak overlap and spectral interference. Using a mass spectrometer as a detector (LC-MS) would significantly improve specificity.

  • Immunoassays: Immunoassays are prone to cross-reactivity from closely related structures. The hypothetical data in Table 3 shows significant cross-reactivity from the isomers, which would need to be considered when interpreting results.

Best Practices for Mitigating Cross-Reactivity:

  • Method Specificity: Always perform a thorough method validation study that includes an assessment of specificity with likely cross-reactants.

  • Orthogonal Analysis: When possible, confirm results using a second, independent analytical technique (e.g., confirm an HPLC result with GC-MS).

  • High-Resolution Mass Spectrometry: For complex matrices, high-resolution mass spectrometry can provide the mass accuracy needed to differentiate between compounds with the same nominal mass.

  • Reference Standards: Use certified reference standards for both the analyte of interest and all potential cross-reactants.

Visualization of Experimental Workflow

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analytical Methodologies cluster_data Phase 3: Data Evaluation prep_standards Prepare Analytical Standards (Analyte & Potential Cross-Reactants) prep_samples Prepare Spiked Samples & Matrix Blanks gcms GC-MS Analysis prep_samples->gcms hplc HPLC-UV/MS Analysis prep_samples->hplc elisa Immunoassay (ELISA) prep_samples->elisa eval_specificity Assess Specificity (Retention Time, Mass Spectra, etc.) gcms->eval_specificity hplc->eval_specificity elisa->eval_specificity calc_cr Calculate % Cross-Reactivity eval_specificity->calc_cr report Generate Comparison Report calc_cr->report

Caption: Experimental workflow for assessing the cross-reactivity of 1-Chloro-2-(chloromethoxy)benzene.

Conclusion

While direct cross-reactivity studies for 1-Chloro-2-(chloromethoxy)benzene are not currently available, this guide provides a robust framework for designing and conducting such investigations. A thorough understanding and characterization of potential cross-reactivity are essential for the development of reliable and accurate analytical methods. By employing high-specificity techniques like GC-MS, performing comprehensive method validation, and considering the potential for interference from structurally related compounds, researchers can ensure the integrity of their data and make informed decisions based on sound scientific evidence. Future research should focus on generating experimental data to validate the predictive models of cross-reactivity presented in this guide.

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